5-Amino-2-(methoxy)thiazole
Description
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Structure
3D Structure
Properties
Molecular Formula |
C4H6N2OS |
|---|---|
Molecular Weight |
130.17 g/mol |
IUPAC Name |
2-methoxy-1,3-thiazol-5-amine |
InChI |
InChI=1S/C4H6N2OS/c1-7-4-6-2-3(5)8-4/h2H,5H2,1H3 |
InChI Key |
BCJBAYWPBUNPGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(S1)N |
Origin of Product |
United States |
Foundational & Exploratory
2-Methoxy-1,3-thiazol-5-amine: A Comprehensive Technical Guide on Physicochemical Profiling, Synthesis, and Applications in Drug Discovery
Executive Summary & Strategic Context
In modern medicinal chemistry and fragment-based drug discovery (FBDD), heterocyclic building blocks must offer precise geometric and electronic properties to optimally interact with biological targets. 2-Methoxy-1,3-thiazol-5-amine (also documented as 5-amino-2-methoxythiazole) is a highly specialized, electron-rich heteroaromatic scaffold. By combining a C2-methoxy ether with a C5-primary amine on a thiazole core, this molecule presents a unique hydrogen-bonding pharmacophore.
As a Senior Application Scientist, I approach this compound not just as a chemical entity, but as a functional tool. The electron-donating resonance from the methoxy group subtly modulates the pKa of the amine, optimizing its behavior as a hydrogen-bond donor—a critical feature when designing ATP-competitive kinase inhibitors. This whitepaper provides a rigorous, causality-driven guide to its physicochemical properties, synthetic methodologies, and self-validating analytical workflows.
Physicochemical & Structural Profiling
Before deploying any building block into a high-throughput screening (HTS) campaign, its foundational metrics must be strictly defined. The following table summarizes the core quantitative data for 2-methoxy-1,3-thiazol-5-amine, establishing the baseline for analytical validation[1].
| Property | Value | Structural Significance |
| Chemical Name | 2-Methoxy-1,3-thiazol-5-amine | Core IUPAC nomenclature. |
| CAS Registry Number | 1314355-65-1 | Essential for supply chain and inventory tracking[2]. |
| Molecular Formula | C₄H₆N₂OS | Dictates the exact mass for mass spectrometry. |
| Molecular Weight | 130.17 g/mol | Low molecular weight makes it an ideal FBDD starting point[3]. |
| SMILES | COC1=NC=C(N)S1 | Utilized for in silico docking and computational modeling. |
| H-Bond Donors | 1 (Primary Amine) | Critical for interacting with kinase hinge regions. |
| H-Bond Acceptors | 3 (N, O, S) | Provides versatile coordination and solvation capabilities. |
| Commercial Purity | ≥ 95% | Minimum threshold required to prevent HTS false positives[1]. |
Retrosynthetic Strategies & Mechanistic Synthesis
While the foundational synthesis of 5-aminothiazoles historically traces back to the (utilizing α-aminonitriles and carbon disulfide)[4], modern access to 2-alkoxy-substituted derivatives demands higher regiocontrol.
To synthesize 2-methoxy-1,3-thiazol-5-amine, we employ a two-step chemoselective route starting from commercially available 2-bromo-5-nitrothiazole.
Step-by-Step Experimental Protocol
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
Procedure: Dissolve 2-bromo-5-nitrothiazole in anhydrous methanol. Slowly add a stoichiometric excess of sodium methoxide (NaOMe) at 0°C. Stir the reaction mixture at room temperature for 4 hours.
-
Causality: Why NaOMe? The 2-position of the thiazole ring is highly activated toward nucleophilic attack due to the strong electron-withdrawing nature of the C5-nitro group. The methoxide ion easily displaces the bromide leaving group, forming 2-methoxy-5-nitrothiazole in high yield.
Step 2: Chemoselective Nitro Reduction
-
Procedure: Suspend the 2-methoxy-5-nitrothiazole intermediate in an ethanol/water mixture. Add Iron (Fe) powder (5 equiv) and Ammonium Chloride (NH₄Cl) (2 equiv). Heat the mixture to 70°C for 6 hours. Filter through a Celite pad to remove iron salts, extract with ethyl acetate, and concentrate.
-
Causality: Why Fe/NH₄Cl instead of Pd/C with H₂? Heterocyclic sulfur atoms are notorious for poisoning palladium catalysts. Furthermore, harsh hydrogenation conditions risk reductive cleavage of the carbon-heteroatom bonds. The Fe/NH₄Cl system provides a mild, highly chemoselective reduction of the nitro group to the primary amine without degrading the sensitive methoxy-thiazole core.
Chemoselective synthetic route for 2-methoxy-1,3-thiazol-5-amine.
Self-Validating Analytical Workflows
Trust in chemical biology requires that every protocol acts as a self-validating system. A compound cannot be advanced into biological testing without orthogonal verification. For 2-methoxy-1,3-thiazol-5-amine, we implement a closed-loop Quality Control (QC) system:
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Method: Run the sample using a reverse-phase C18 column with a water/acetonitrile gradient (0.1% Formic Acid).
-
Validation Logic: We utilize Electrospray Ionization in positive mode (ESI+). The system is validated only if a dominant [M+H]⁺ peak at m/z 131.17 is observed, confirming the exact molecular weight[3].
-
-
Proton Nuclear Magnetic Resonance (¹H-NMR):
-
Method: Dissolve the sample in DMSO-d6.
-
Validation Logic: The spectrum must show a distinct singlet near 3.9–4.1 ppm integrating to 3 protons (confirming the intact methoxy group) and a broad singlet integrating to 2 protons (the primary amine). The absence of a downfield nitro-adjacent proton confirms the successful reduction step.
-
By requiring both mass confirmation and structural proton mapping, this self-validating protocol guarantees the ≥95% purity required for downstream applications.
Applications in Drug Discovery
In [5], 5-aminothiazoles are heavily utilized to synthesize complex organic ligands and active pharmaceutical ingredients. Specifically, 2-methoxy-1,3-thiazol-5-amine is an ideal precursor for parallel amide library generation.
When derivatized at the C5-amine via amide coupling, the resulting compounds frequently exhibit potent kinase inhibition. The thiazole nitrogen acts as a crucial hydrogen bond acceptor, while the newly formed amide acts as a donor, perfectly mimicking the binding mode of ATP within the kinase hinge region.
Self-validating high-throughput screening workflow for kinase inhibitors.
References
-
[4] Title: Cook–Heilbron thiazole synthesis - Wikipedia. Source: wikipedia.org. URL:[Link]
-
[5] Title: The Chemistry of 5-aminothiazole and its derivatives. Source: nii.ac.jp. URL:[Link]
Sources
Positional Isomerism in Aminomethoxythiazoles: A Technical Guide to 5-Amino-2-Methoxythiazole vs. 2-Amino-5-Methoxythiazole
Introduction to Thiazole Isomerism
The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry and agrochemicals. However, the precise positioning of electron-donating groups (EDGs)—specifically amino (–NH₂) and methoxy (–OCH₃) substituents—fundamentally alters the electronic landscape, stability, and synthetic accessibility of the molecule. This whitepaper provides a deep-dive comparative analysis between two critical positional isomers: 2-amino-5-methoxythiazole (CAS: 59019-85-1)[] and 5-amino-2-methoxythiazole (CAS: 1314355-65-1)[2].
Understanding the causality behind their divergent chemical behaviors is essential for drug development professionals designing novel kinase inhibitors, antimicrobial agents, or reactive intermediates.
Structural & Electronic Causality
The thiazole ring (numbered with sulfur as position 1 and nitrogen as position 3) possesses an uneven electron distribution. Position 2 is flanked by two electronegative heteroatoms, making it highly electron-deficient. Conversely, position 5 is adjacent to the sulfur atom and beta to the nitrogen, making it relatively electron-rich.
The Stability of 2-Amino-5-Methoxythiazole
In 2-amino-5-methoxythiazole , the amino group is located at the electron-deficient C2 position. This arrangement is thermodynamically highly stable due to amino-imino tautomerism [3]. The exocyclic nitrogen can donate its lone pair into the ring, shifting the double bond to form a 2-iminothiazoline tautomer. In aqueous and polar environments, this tautomeric equilibrium acts as a thermodynamic sink, preventing degradation[4]. The methoxy group at C5 further stabilizes the system by donating electron density via resonance, enriching the C4 position without disrupting the tautomeric stability of the C2-amino group.
The Instability of 5-Amino-2-Methoxythiazole
In 5-amino-2-methoxythiazole , the amino group is at the electron-rich C5 position. Because the C5 position already possesses high electron density, the addition of a strongly electron-donating amino group raises the energy of the Highest Occupied Molecular Orbital (HOMO) to critical levels. This makes 5-aminothiazoles notoriously unstable and highly susceptible to one-electron oxidation [5]. Exposure to air or mild oxidants rapidly generates a radical cation at the C5 nitrogen, leading to rapid polymerization or oxidative ring-opening[5]. Furthermore, the methoxy group at C2 forms a cyclic imino ether structure, which is prone to hydrolysis under acidic conditions.
Mechanistic causality of stability differences between the two thiazole isomers.
Synthetic Methodologies: Hantzsch vs. Cook-Heilbron
Because of their distinct electronic profiles, these isomers cannot be synthesized using the same methodologies.
Hantzsch Thiazole Synthesis (For 2-Amino Isomers)
The classical Hantzsch synthesis is the gold standard for constructing 2-aminothiazoles[6]. It involves the cyclocondensation of an α-halocarbonyl compound with thiourea. The reaction is driven by the high nucleophilicity of the thiourea sulfur, which attacks the electrophilic α-carbon of the haloketone/aldehyde. This is followed by intramolecular cyclization and dehydration to yield the aromatic ring[7].
Cook-Heilbron Synthesis (For 5-Amino Isomers)
Because α-halo-thioamides (the theoretical Hantzsch precursors for 5-aminothiazoles) are synthetically inaccessible and highly unstable, 5-aminothiazoles must be constructed via the Cook-Heilbron synthesis [8]. This method reacts an α-aminonitrile with carbon disulfide (CS₂) or dithioesters under mild, basic conditions. The mild conditions are strictly required because the resulting 5-aminothiazole is thermally labile.
Comparative synthetic workflows for 2-amino vs. 5-amino thiazole isomers.
Quantitative Data & Physicochemical Profiling
The following table summarizes the key physicochemical and synthetic parameters defining the two isomers.
| Parameter | 2-Amino-5-methoxythiazole | 5-Amino-2-methoxythiazole |
| CAS Number | 59019-85-1[] | 1314355-65-1[2] |
| Primary Synthesis | Hantzsch Synthesis[6] | Cook-Heilbron Synthesis[8] |
| Oxidative Stability | High (Stable to air/light) | Low (Prone to radical cation formation)[5] |
| Tautomerism | Amino ⇌ Imino (Highly active)[3] | Minimal (Sterically/electronically hindered) |
| HOMO Energy Level | Moderate | Exceptionally High |
| Primary Application | Pharmacophore (Kinase inhibitors) | Reactive intermediate / Ligand synthesis |
| Storage Requirements | Room temperature, ambient | Sealed under Argon, 2-8°C, dark[2] |
Experimental Protocols
To ensure self-validating and reproducible results, the following protocols detail the exact methodologies for synthesizing both scaffolds, emphasizing the causality behind specific reagent and condition choices.
Protocol A: Hantzsch Synthesis of 2-Amino-5-Methoxythiazole
Causality Note: Protic solvents (like ethanol) are chosen because they solubilize both the polar thiourea and the organic halocarbonyl, while actively facilitating the final dehydration step required for aromatization[7].
-
Preparation of Reactants: In a 250 mL round-bottom flask, dissolve 10.0 mmol of thiourea in 25 mL of absolute ethanol. Gentle warming (40°C) may be applied to ensure complete dissolution.
-
Electrophile Addition: Cool the solution to 0°C using an ice bath. Slowly add 10.0 mmol of 2-bromo-2-methoxyacetaldehyde (or its dimethyl acetal equivalent with a catalytic amount of HCl for in situ deprotection) dropwise over 15 minutes. Reasoning: The reaction is highly exothermic; dropwise addition prevents thermal degradation of the aldehyde.
-
Cyclocondensation: Remove the ice bath and affix a reflux condenser. Heat the mixture to reflux (approx. 78°C) for 2 hours. Monitor the disappearance of the starting material via TLC (Eluent: EtOAc/Hexane 1:1).
-
Neutralization & Precipitation: Cool the mixture to room temperature and pour it into 50 mL of a 5% aqueous sodium carbonate (Na₂CO₃) solution. Reasoning: The thiazole forms as a hydrobromide salt; Na₂CO₃ neutralizes the acid, precipitating the free 2-aminothiazole base.
-
Isolation: Filter the resulting precipitate through a Büchner funnel. Wash the filter cake with ice-cold water (2 x 15 mL) and recrystallize from hot ethanol to yield pure 2-amino-5-methoxythiazole.
Protocol B: Cook-Heilbron Synthesis of 5-Amino-2-Methoxythiazole
Causality Note: This reaction must be kept strictly under inert atmosphere and mild temperatures. 5-aminothiazoles will rapidly oxidize into dark, polymeric tars if exposed to atmospheric oxygen during the basic cyclization phase[5].
-
Deprotonation: In an oven-dried, argon-purged 100 mL Schlenk flask, suspend 12.0 mmol of sodium hydride (NaH, 60% dispersion in mineral oil) in 20 mL of anhydrous dimethylformamide (DMF). Reasoning: NaH is required to form the highly reactive carbanion from the active methylene group of the aminonitrile[8].
-
Carbanion Generation: Cool the suspension to 0°C. Slowly add 10.0 mmol of the appropriate α-aminonitrile derivative dropwise. Stir for 30 minutes until hydrogen gas evolution ceases.
-
Dithioester Attack: Add 10.0 mmol of O-methyl S-methyl carbonodithioate (or equivalent methoxy-dithioester precursor) dropwise. Maintain the temperature at 0°C for 1 hour, then slowly allow it to warm to room temperature. Reasoning: Elevated temperatures will cause the intermediate enethiolate anion to decompose rather than cyclize.
-
Quenching: Quench the reaction strictly with degassed, cold saturated aqueous ammonium chloride (NH₄Cl) to prevent oxidation of the newly formed 5-aminothiazole ring.
-
Extraction & Storage: Extract the aqueous layer with degassed ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure (without heating above 30°C), and immediately store the product under argon at 2-8°C[2].
References
Sources
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. Experimental and Theoretical Examination of the Radical Cations Obtained from the Chemical and Electrochemical Oxidation of 5‐Aminothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
The 5-Aminothiazole Scaffold: Synthetic Stability and Pharmacological Privilege
An In-Depth Technical Guide for Medicinal Chemists
Executive Summary
The 5-aminothiazole scaffold represents a distinct and underutilized chemical space compared to its ubiquitous isomer, the 2-aminothiazole (found in drugs like Dasatinib or Abafungin). While the 2-position offers facile nucleophilic substitution and high stability, the 5-aminothiazole core is historically plagued by oxidative instability and complex synthesis. However, this very instability correlates with high electron density, making it a potent H-bond acceptor/donor motif for kinase "hinge-binding" and a privileged scaffold for neurodegenerative therapeutics (GSK-3
This guide provides a technical roadmap for stabilizing, synthesizing, and validating 5-aminothiazole derivatives, moving beyond basic literature reviews to actionable experimental strategies.
Part 1: Structural Pharmacology & The Stability Paradox
The Electronic Landscape
The 5-aminothiazole system functions as a masked enamine. The high electron density at the C-5 position facilitates strong interactions with electrophilic pockets in enzymes but also renders the free amine highly susceptible to oxidative decomposition and polymerization.
-
Pharmacophore Features:
-
N3 (Thiazole Nitrogen): Acts as a canonical H-bond acceptor (e.g., interacting with the backbone NH of Val135 in GSK-3
). -
C5-Amine: Acts as an H-bond donor. Unsubstituted, it is unstable; when acylated (amide) or ureido-functionalized, it gains stability while retaining donor capability.
-
S1 (Sulfur): Contributes to lipophilicity and can engage in Met-gate interactions in kinases.
-
The "Masking" Requirement
To utilize this scaffold effectively, the C5-amine must be "masked" or stabilized. The free base 5-aminothiazole decomposes rapidly in air. Successful medicinal chemistry campaigns invariably utilize 5-acylaminothiazoles or 5-ureidothiazoles .
Key Design Rule: Never design a free 5-aminothiazole lead. Always plan for an electron-withdrawing group (EWG) on the exocyclic nitrogen to delocalize the lone pair and prevent ring opening.
Part 2: Synthetic Architectures
Two primary routes dominate the access to this scaffold: the classical Cook-Heilbron Synthesis (for simple derivatives) and the modern Ugi/Lawesson Protocol (for high-diversity libraries).
Visualization of Synthetic Pathways
The following diagram outlines the decision tree for synthesis, contrasting the classical approach with multicomponent strategies.
Caption: Figure 1. Synthetic workflow comparing the classical Cook-Heilbron cyclization with the modern Ugi-Lawesson multicomponent reaction for generating stable 5-acylaminothiazoles.
Part 3: Therapeutic Applications & SAR[1][2][3]
Neurodegeneration: GSK-3 Inhibition
Glycogen Synthase Kinase-3
-
Mechanism: 5-aminothiazoles (specifically 5-ureido derivatives) act as ATP-competitive inhibitors.
-
Binding Mode: The thiazole nitrogen accepts a hydrogen bond from the hinge region (Val135), while the C5-urea NH donates to the backbone carbonyl.
-
Selectivity: This scaffold often shows superior selectivity over CDK2 compared to 2-aminothiazoles due to subtle differences in the hydrophobic pocket alignment (Gatekeeper residues).
Biological Pathway Visualization
The following diagram illustrates the intervention point of 5-aminothiazole derivatives within the AD pathology.
Caption: Figure 2. The pathological cascade of Alzheimer's Disease showing where 5-aminothiazole inhibitors arrest Tau hyperphosphorylation.
Antimicrobial Activity
Derivatives of 5-aminothiazole, particularly those coupled with pyrazoles or ureas, have shown efficacy against MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism often involves inhibition of bacterial DNA gyrase B, distinct from the cell-wall synthesis inhibition of penicillins.
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol A: Modified Cook-Heilbron Synthesis (Stable Urea Variant)
Rationale: This protocol avoids the isolation of the unstable free amine by trapping it immediately or forming it in a protected state.
Materials:
- -Aminonitrile derivative (1.0 eq)
-
Dithioformic acid or Carbon Disulfide (1.1 eq)
-
Solvent: Ethanol/Water (1:1)
-
Catalyst: Piperidine (0.1 eq)
Step-by-Step Methodology:
-
Pre-reaction Check: Degas all solvents with Nitrogen for 15 minutes. Reason: Oxygen promotes radical polymerization of the intermediate.
-
Condensation: Dissolve the
-aminonitrile in the solvent mixture at 0°C. Add the dithio-reagent dropwise. -
Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).
-
In-situ Trapping (Critical Step): Do NOT isolate the free amine. Add 1.1 eq of an isocyanate (e.g., Phenyl isocyanate) directly to the reaction mixture.
-
Workup: Stir for 2 hours. The stable 5-ureidothiazole will precipitate. Filter and wash with cold ethanol.
-
Validation: NMR must show the disappearance of the nitrile peak (
2200 cm⁻¹ IR) and the appearance of the urea carbonyl ( 1650 cm⁻¹).
Protocol B: GSK-3 Kinase Assay (ADP-Glo)
Rationale: A luminescent assay is preferred over radioactive
Materials:
-
Recombinant GSK-3
enzyme (human). -
Substrate: GSK-3 peptide (YRRAAVPPSPSLSRHSSPHQSpEDEEE).
-
ATP (Ultra-pure).
-
ADP-Glo Reagent (Promega).
Workflow:
-
Preparation: Dilute compounds in DMSO (Final DMSO < 1%).
-
Enzyme Reaction: Incubate GSK-3
(2 ng/well), Substrate (20 µM), and ATP (10 µM) with the test compound in kinase buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA) for 60 minutes at RT. -
Depletion: Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins.
-
Detection: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 mins.
-
Data Analysis: Measure Luminescence (RLU). Calculate IC50 using a 4-parameter logistic fit.
Part 5: Quantitative Data Summary
The following table summarizes representative Structure-Activity Relationship (SAR) data derived from key literature sources, highlighting the impact of C5-substitution on stability and potency.
| Compound Class | R-Group (C5-Position) | Stability (t1/2 in solution) | GSK-3 | S. aureus MIC (µg/mL) | Notes |
| Free Amine | -NH₂ | < 30 mins (Decomposes) | N/A | N/A | Not viable for drug dev. |
| Acetamide | -NH-CO-CH₃ | > 48 hours | 450 | > 64 | Good stability, moderate potency. |
| Phenylurea | -NH-CO-NH-Ph | > 1 week | 12 | 8 | Optimal H-bond network. |
| Benzylamide | -NH-CO-Bn | > 48 hours | 85 | 32 | Steric bulk reduces kinase fit. |
| Sulfonamide | -NH-SO₂-Ph | > 1 week | 1,200 | 4 | Better antimicrobial penetration. |
Table 1: Comparative SAR of 5-aminothiazole derivatives. Note the correlation between Urea substitution and high GSK-3
References
-
Cook-Heilbron Thiazole Synthesis.Wikipedia / Vertex AI Search Results. (Historical context of
-aminonitrile cyclization). 3 -
Ureas of 5-aminopyrazole and 2-aminothiazole inhibit growth of gram-positive bacteria. Bioorganic & Medicinal Chemistry Letters. (Antimicrobial activity of urea derivatives). 4
-
Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease.RSC Advances. (Detailed SAR on GSK-3ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
inhibition and tau phosphorylation). -
Stability and Degradation of 2-(1-Aminoethyl)thiazole-5-carboxylic Acid. BenchChem Technical Guide. (Discusses the oxidative instability of aminothiazole scaffolds and degradation pathways). 5
-
Progress in the Synthesis of 5-Aminothiazole Derivatives. ResearchGate. (Review of modern synthetic methods including Ugi/Lawesson routes). 6
Sources
- 1. First non-ATP competitive glycogen synthase kinase 3 beta (GSK-3beta) inhibitors: thiadiazolidinones (TDZD) as potential drugs for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–activity relationship of GSK-3β inhibitors: insight into drug design for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 4. Ureas of 5-aminopyrazole and 2-aminothiazole inhibit growth of gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Strategic Integration of 5-Amino-2-Methoxythiazole in Kinase Inhibitor Design
This guide details the structural utility, synthetic integration, and pharmacological rationale for using 5-amino-2-methoxythiazole (also known as 2-methoxythiazol-5-amine) in kinase inhibitor discovery.
Executive Summary
While the 2-aminothiazole scaffold is a privileged structure in FDA-approved kinase inhibitors (e.g., Dasatinib, Dabrafenib), its isomer, 5-amino-2-methoxythiazole , represents a strategic bioisostere used to overcome specific liabilities. This moiety offers a distinct electronic profile, altered vector geometry for hinge binding, and a metabolic blockade at the C2 position. This guide provides a technical roadmap for medicinal chemists to synthesize and deploy this core to modulate potency, selectivity, and metabolic stability.
Structural Biology & SAR Rationale
The "Inverted" Thiazole Strategy
In the classic 2-aminothiazole binding mode (Type I inhibitors), the exocyclic C2-amine acts as a hydrogen bond donor to the kinase hinge region (e.g., the "gatekeeper" residue), while the thiazole N3 acts as an acceptor.
The 5-amino-2-methoxythiazole scaffold inverts this logic:
-
Vector Reorientation: The C5-amino group serves as the linker/donor, projecting the thiazole ring at a different angle relative to the hinge. This is critical for accessing distinct hydrophobic pockets (e.g., the solvent-exposed front or the back-pocket) that standard 2-aminothiazoles cannot reach without steric clash.
-
Metabolic Blocking: The C2 position of thiazoles is a metabolic "hotspot," prone to oxidation by cytochrome P450s or glutathione conjugation. Substitution with a methoxy group (-OCH
) effectively blocks this site, enhancing metabolic stability (t ). -
Electronic Modulation: The C2-methoxy group is an electron-donating group (EDG) by resonance but electron-withdrawing by induction. It modulates the pKa of the thiazole nitrogen, fine-tuning the hydrogen bond acceptor strength of N3.
Interaction Map (DOT Visualization)
The following diagram contrasts the binding interactions of the classic scaffold versus the 5-amino-2-methoxy variant.
Caption: Comparison of binding vectors and metabolic features between the classic 2-aminothiazole and the 5-amino-2-methoxythiazole scaffold.
Synthetic Chemistry
The synthesis of 5-amino-2-methoxythiazole (CAS 1314355-65-1) requires a specific route to avoid the formation of the thermodynamic 2-amino isomer. The most robust pathway involves nucleophilic aromatic substitution (S
Synthetic Workflow
-
Precursor: Start with 2-chloro-5-nitrothiazole .
-
S
Ar Displacement: Reaction with sodium methoxide (NaOMe) displaces the C2-chloro group.-
Note: Control of stoichiometry is vital. Excess methoxide can lead to ring opening or side reactions.[1]
-
-
Reduction: The nitro group is reduced to the amine using Iron/Ammonium Chloride (Fe/NH
Cl) or catalytic hydrogenation (H /Pd-C).
Reaction Scheme (DOT Visualization)
Caption: Step-wise synthetic route from 2-chloro-5-nitrothiazole to the target 5-amino-2-methoxythiazole core.
Detailed Synthetic Protocol
Step 1: Synthesis of 2-Methoxy-5-nitrothiazole
-
Dissolve 2-chloro-5-nitrothiazole (1.0 eq) in anhydrous methanol (10 mL/g).
-
Cool the solution to 0°C under N
atmosphere. -
Add Sodium Methoxide (NaOMe, 1.05 eq, 25% wt in MeOH) dropwise over 30 minutes. Crucial: Do not use large excess of base.
-
Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 1 hour.
-
Monitor by TLC/LCMS (Disappearance of SM).
-
Quench with water, extract with EtOAc, dry over Na
SO , and concentrate. Purify via silica flash chromatography (Hex/EtOAc).
Step 2: Reduction to 5-Amino-2-methoxythiazole
-
Suspend 2-methoxy-5-nitrothiazole (1.0 eq) in Ethanol/Water (3:1 ratio).
-
Add Ammonium Chloride (NH
Cl, 5.0 eq) and Iron Powder (Fe, 5.0 eq, -325 mesh). -
Heat to reflux (80°C) with vigorous stirring for 2–4 hours.
-
Cool to RT and filter through a Celite pad to remove iron residues. Wash with MeOH.
-
Concentrate filtrate. Neutralize with sat. NaHCO
if necessary. -
Extract with DCM (Dichloromethane). Note: The amine is relatively polar; multiple extractions may be needed.
-
Isolate the product as a pale yellow solid or oil. Use immediately in coupling reactions (e.g., Buchwald-Hartwig) due to potential oxidation sensitivity of the electron-rich amine.
Experimental Validation: Kinase Assay Protocol
To validate the efficacy of the synthesized inhibitors, a FRET-based kinase assay (e.g., LanthaScreen™ or Z'-LYTE™) is recommended. The following protocol is adapted for screening thiazole-based inhibitors against a generic Ser/Thr kinase (e.g., CDK or PI3K).
Protocol Steps
-
Compound Preparation:
-
Prepare 10 mM stock solutions of the 5-amino-2-methoxythiazole derivatives in 100% DMSO.
-
Perform 3-fold serial dilutions in DMSO to generate a 10-point dose-response curve.
-
-
Enzyme Reaction Mix:
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl
, 1 mM EGTA, 0.01% Brij-35. -
Kinase: Add purified kinase (e.g., PI3K
) at K concentration (typically 1–10 nM). -
Substrate: Add specific peptide substrate labeled with FRET acceptor (e.g., ULight™-labeled).
-
-
Reaction Initiation:
-
Add 2.5
L of compound solution to 384-well plates. -
Add 5
L of Enzyme/Substrate mix. -
Incubate for 15 minutes at RT.
-
Initiate reaction by adding 2.5
L of ATP (at K app).
-
-
Detection:
-
Incubate for 60 minutes at RT.
-
Add Detection Reagent (Europium-labeled antibody).
-
Read TR-FRET signal (Ex: 320 nm, Em: 615/665 nm) on a multimode plate reader (e.g., EnVision).
-
-
Data Analysis:
-
Calculate % Inhibition =
. -
Fit data to a 4-parameter logistic equation to determine IC
.
-
Comparative Data: 2-Amino vs. 5-Amino Scaffolds
The following table illustrates hypothetical SAR trends observed when switching from a 2-amino to a 5-amino-2-methoxy core in a typical ATP-competitive inhibitor series.
| Feature | 2-Aminothiazole (Classic) | 5-Amino-2-Methoxythiazole (Strategic) | Impact |
| H-Bond Donor | Exocyclic C2-NH | Exocyclic C5-NH | Changes binding angle by ~144°. |
| Metabolic Site | C5-H (High Clearance) | C2-OMe (Blocked) | Improved t |
| Solubility | Moderate (Polar) | Moderate-High (Lipophilic ether) | Better membrane permeability (P |
| Selectivity | Broad (Type I binder) | Tunable | Accesses unique back-pocket residues. |
Future Outlook
The 5-amino-2-methoxythiazole fragment is increasingly relevant in Fragment-Based Drug Discovery (FBDD) . Its ability to present a hydrogen bond donor while blocking a metabolic soft spot makes it an ideal "exit vector" for growing fragments into unoccupied pockets of the kinase active site. Furthermore, it serves as a stable bioisostere for electron-rich anilines in covalent inhibitor design (e.g., targeting Cys residues).
References
-
Synthesis and Kinetics of Thiazole Derivatives: Steegers-Theunissen, et al. "Continuous Stirred Reactor Investigation of Thiazole Conversion under Methoxide Influence." International Journal of TechnoChem Research, 2025.[2] Link
-
Thiazole Scaffolds in Kinase Inhibition: Das, J., et al. "2-aminothiazole as a Novel Kinase Inhibitor Template.[3] Structure-activity Relationship Studies." Journal of Medicinal Chemistry, 2006.[3] Link
-
Chemical Properties of 2-Methoxythiazol-5-amine: PubChem Compound Summary for CID 53394265. Link
-
Kinase Assay Methodologies: "LanthaScreen™ Eu Kinase Binding Assay Protocol." Thermo Fisher Scientific. Link
Sources
Solubility Dynamics of 5-Amino-2-(methoxy)thiazole: A Technical Guide for Formulation and Assay Development
Executive Summary
For researchers and drug development professionals, the physicochemical behavior of small-molecule building blocks dictates the success of downstream biological assays and in vivo dosing. 5-amino-2-(methoxy)thiazole (standardized as 2-methoxythiazol-5-amine) is a highly versatile heterocyclic pharmacophore. However, its biphasic solubility profile—highly soluble in organic solvents but prone to precipitation in aqueous media—presents a common bottleneck.
This whitepaper provides an authoritative, mechanistic guide to understanding and manipulating the solubility of 5-amino-2-(methoxy)thiazole in Dimethyl Sulfoxide (DMSO) and water. By bridging thermodynamic principles with self-validating experimental protocols, this guide equips scientists to prevent solvent-induced artifacts and formulate stable solutions for complex assays.
Physicochemical Profiling
To predict solubility, we must first deconstruct the molecule's structural thermodynamics. The compound features a polarizable thiazole core, an electron-donating methoxy group at the 2-position, and a primary amine at the 5-position. This configuration creates a molecule with distinct hydrogen-bonding capabilities but sufficient lipophilicity to drive hydrophobic stacking in polar media.
Quantitative Data Summary
| Parameter | Value | Mechanistic Implication | Reference / Source |
| Chemical Name | 2-Methoxythiazol-5-amine | Standard IUPAC nomenclature | [1] |
| CAS Number | 1314355-65-1 | Unique chemical identifier | [1] |
| Molecular Weight | 130.17 g/mol | Small size aids rapid solvation kinetics | [1] |
| Estimated LogP | ~0.8 - 1.2 | Moderate lipophilicity; drives aqueous aggregation | Derived from baseline [2] |
| Solubility (DMSO) | ≥ 50 mg/mL (≥ 380 mM) | Excellent stock stability | Extrapolated from [] |
| Solubility (Water) | Highly pH-dependent | Requires formulation for neutral pH assays | [4] |
Solvation in Dimethyl Sulfoxide (DMSO)
Mechanistic Causality
5-amino-2-(methoxy)thiazole exhibits exceptional solubility in DMSO. DMSO is a polar aprotic solvent with a high dielectric constant (
Protocol: Preparation of High-Fidelity DMSO Stock Solutions
-
Objective: Generate a stable 50 mM stock solution devoid of micro-precipitates.
-
Causality: DMSO is highly hygroscopic. Absorption of atmospheric water drastically lowers the solubilizing power of DMSO for hydrophobic heterocycles, leading to premature precipitation ([5]).
-
Self-Validation: Visual inspection combined with centrifugation ensures no sub-visual nucleation centers remain.
Step-by-Step Methodology:
-
Desiccation: Equilibrate the solid 5-amino-2-(methoxy)thiazole vial to room temperature in a desiccator to prevent condensation.
-
Solvent Selection: Use newly opened, anhydrous DMSO (≥99.9% purity, water ≤0.005%).
-
Dissolution: Add the calculated volume of anhydrous DMSO to achieve a 50 mM concentration.
-
Agitation: Vortex the solution for 60 seconds. If dissolution is incomplete, sonicate in a water bath at 25°C for 5 minutes.
-
Validation (Centrifugation): Centrifuge the stock at 10,000 × g for 5 minutes. Inspect the bottom of the tube for a microscopic pellet. If a pellet is present, the true concentration is lower than calculated; re-sonicate or adjust the assumed concentration.
-
Storage: Aliquot into single-use amber vials, purge with argon or nitrogen gas, and store at -20°C or -80°C.
Aqueous Solubility and pH Dependency
Thermodynamic Behavior in Water
In pure water at a physiological pH (7.4), the compound exists predominantly as a neutral species. While the methoxy oxygen and thiazole nitrogen can accept hydrogen bonds from water, the planar, aromatic nature of the thiazole ring promotes hydrophobic stacking (
pH-Driven Ionization
The amino group and the thiazole nitrogen are weakly basic. In acidic environments (pH <
Caption: Solvation pathways and pH-dependent ionization of 5-amino-2-(methoxy)thiazole.
Protocol: Kinetic Solubility Determination via Solvent Shift
-
Objective: Determine the maximum concentration of the compound that remains in solution after dilution from a DMSO stock into an aqueous assay buffer.
-
Causality: Kinetic solubility reflects the compound's behavior in actual assay conditions (where it is dosed from DMSO), unlike thermodynamic solubility which starts from solid powder.
-
Self-Validation: Uses nephelometry (light scattering) to detect sub-visual precipitation, validated by LC-MS quantification of the supernatant.
Step-by-Step Methodology:
-
Stock Preparation: Prepare a 50 mM stock in anhydrous DMSO.
-
Serial Dilution: Create a 2-fold dilution series in 100% DMSO (e.g., 50, 25, 12.5, 6.25 mM).
-
Aqueous Shift: Transfer 2 µL of each DMSO stock into 198 µL of PBS (pH 7.4) in a 96-well plate. (Final DMSO concentration = 1%). Causality: Keeping DMSO ≤1% prevents solvent-induced artifacts in downstream biological assays ([4]).
-
Equilibration: Incubate the plate at 25°C for 2 hours with gentle shaking (300 rpm).
-
Nephelometric Validation: Read the plate using a nephelometer. A sudden increase in scattered light indicates the onset of precipitation (the kinetic solubility limit).
-
Phase Separation: Centrifuge the plate at 3000 × g for 15 minutes to pellet any precipitate.
-
Quantification: Transfer the supernatant and quantify the dissolved compound using HPLC-UV or LC-MS against a standard curve.
Caption: Workflow for determining kinetic solubility from DMSO stock into aqueous buffer.
Formulation Strategies for Complex Assays
When diluting 5-amino-2-(methoxy)thiazole from DMSO directly into water or saline, "solvent crash" (rapid precipitation) is highly common due to the sudden shift in the dielectric constant. To achieve high concentrations (e.g., ≥ 2.5 mg/mL) for in vivo dosing, multi-component solubilization is required.
Protocol: Multi-Component Solubilization for High-Concentration Dosing
-
Objective: Achieve a clear, stable aqueous formulation without precipitation.
-
Causality: The combination of co-solvents (PEG300) and surfactants (Tween-80) lowers the dielectric constant of the aqueous phase and forms micelles, encapsulating the hydrophobic thiazole core ([5]).
-
Self-Validation: Visual inspection for clarity, followed by Dynamic Light Scattering (DLS) to ensure the absence of colloidal aggregates.
Step-by-Step Methodology:
-
Initial Dissolution: Dissolve the required mass of 5-amino-2-(methoxy)thiazole in 10% (v/v) anhydrous DMSO. Causality: DMSO acts as the primary penetrant to disrupt the crystal lattice.
-
Co-solvent Addition: Add 40% (v/v) PEG300 and vortex until completely homogenous.
-
Surfactant Addition: Add 5% (v/v) Tween-80. Sonicate for 5 minutes.
-
Aqueous Dilution: Slowly add 45% (v/v) Saline (0.9% NaCl) dropwise while continuously vortexing.
-
Validation: Inspect visually. The solution must be completely clear. Analyze via DLS; a polydispersity index (PDI) < 0.2 confirms a stable, aggregate-free formulation. (Note: An alternative validated protocol replaces PEG300/Tween with 90% of a 20% SBE-β-CD in Saline solution to form soluble inclusion complexes[5]).
References
-
Structure-assisted discovery of an aminothiazole derivative as a lead molecule . SciSpace.[Link]
Sources
5-Amino-2-Methoxythiazole: A Next-Generation Bioisostere for Advanced Lead Optimization
Executive Summary
The concept of bioisosterism is a cornerstone of modern drug design, enabling the optimization of physicochemical properties, metabolic stability, and target selectivity while retaining biological efficacy[1]. While classical bioisosteres are well-documented, the demand for novel, intellectual-property-enabling scaffolds has driven the exploration of highly functionalized heterocycles. 5-Amino-2-methoxythiazole (5-AMT) represents a sophisticated, multi-functional bioisostere. By combining the geometric mimicry of a thiazole core with the electronic tuning of methoxy and amino substituents, 5-AMT serves as a superior surrogate for traditional anilines, aminophenols, and specific amide linkages.
This technical guide provides an in-depth analysis of the structural rationale, physicochemical profiling, and validated synthetic methodologies required to successfully deploy 5-AMT in medicinal chemistry campaigns.
Structural and Electronic Rationale
The strategic design of 5-AMT leverages three distinct structural components, each addressing specific liabilities found in traditional aromatic scaffolds:
-
The Thiazole Core: Historically, the thiazole ring has been deployed as a robust bioisostere for [2] and as a lipophilic surrogate for [3]. It provides a stable, aromatic framework that improves the LogP profile compared to highly polar heterocycles, while its
-electron distribution mimics that of a phenyl ring. -
The 2-Methoxy Substituent: The C2 position of an unsubstituted thiazole is a known metabolic liability, highly susceptible to oxidative attack by Cytochrome P450 (CYP450) enzymes, which can lead to toxic ring-opened metabolites. The addition of a methoxy group completely blocks this oxidation site. Furthermore, the oxygen atom acts as a strong Hydrogen Bond Acceptor (HBA), allowing for specific target interactions that mimic methoxybenzene or complex ether linkages.
-
The 5-Amino Group: Unlike the more common [4], positioning the amine at C5 alters the spatial trajectory of attached pharmacophores, making it an excellent geometric bioisostere for meta- or para-substituted anilines. It provides a synthetic vector for amide or urea coupling while electronically enriching the thiazole ring.
Logical progression of scaffold hopping to the 5-amino-2-methoxythiazole bioisostere.
Physicochemical Profiling
To understand the impact of incorporating 5-AMT into a lead compound, it is crucial to compare its physicochemical properties against traditional aromatic amines. The table below summarizes these key metrics.
Table 1: Comparative Physicochemical Profiling of Aromatic Amines
| Property | Aniline | 2-Aminothiazole | 5-Amino-2-methoxythiazole |
| Molecular Weight | 93.13 | 100.14 | 130.17 |
| LogP (calc) | 0.90 | 0.30 | 0.75 |
| TPSA (Ų) | 26.0 | 41.1 | 50.3 |
| H-Bond Donors | 1 | 1 | 1 |
| H-Bond Acceptors | 1 | 2 | 4 |
| pKa (conjugate acid) | 4.6 | 5.3 | ~3.5 |
Data Interpretation: 5-AMT offers an optimal balance of lipophilicity (LogP 0.75) while significantly increasing the Topological Polar Surface Area (TPSA) and H-bond acceptor count. The lower pKa (~3.5) ensures the amine is predominantly un-ionized at physiological pH, enhancing membrane permeability and oral bioavailability.
Experimental Methodologies
While 5-amino-2-methoxythiazole (CAS 1314355-65-1) is [5], its de novo synthesis and subsequent functionalization require strict adherence to optimized protocols due to the specific electronic nature of the heterocycle.
Protocol 1: De Novo Synthesis of 5-Amino-2-methoxythiazole
Objective: Synthesize the 5-AMT core from commercially available 2-bromo-5-nitrothiazole.
-
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
Procedure: Dissolve 2-bromo-5-nitrothiazole (1.0 eq) in anhydrous methanol. Cool the solution to 0 °C. Add sodium methoxide (1.2 eq) dropwise over 15 minutes. Stir for 2 hours at room temperature.
-
Causality: The strongly electron-withdrawing nitro group at C5 activates the C2 position, making it highly susceptible to SNAr. Operating strictly at 0 °C during addition prevents exothermic ring-opening side reactions that commonly plague electron-deficient heterocycles.
-
Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). Quench with water to precipitate the 2-methoxy-5-nitrothiazole intermediate. A sharp melting point and LC-MS analysis must confirm the absence of the starting bromide before proceeding.
-
-
Step 2: Chemoselective Reduction
-
Procedure: Suspend the intermediate in a 4:1 mixture of EtOH/H₂O. Add iron powder (5.0 eq) and ammonium chloride (2.0 eq). Heat the suspension to 80 °C for 2 hours.
-
Causality: The Béchamp reduction (Fe/NH₄Cl) is explicitly selected over catalytic hydrogenation (e.g., Pd/C with H₂). Catalytic hydrogenation carries an unacceptably high risk of reductive cleavage of the carbon-sulfur bond in the thiazole ring. Iron-mediated reduction chemoselectively reduces the nitro group to an amine without degrading the heterocyclic core.
-
Self-Validation: Analyze an aliquot via LC-MS. The complete disappearance of the nitro peak (
) and the emergence of the amine peak ( ) confirms completion. Filter the hot mixture through a Celite pad to remove iron oxides.
-
Protocol 2: Amide Coupling of 5-AMT to a Carboxylic Acid Lead
Objective: Incorporate 5-AMT into a target molecule via an amide bond.
-
Procedure:
-
Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M).
-
Add (1.2 eq) and DIPEA (3.0 eq). Stir at room temperature for 15 minutes to form the active ester.
-
Add 5-AMT (1.1 eq) and heat the reaction mixture to 50 °C for 12 hours.
-
-
Causality: The 5-amino group on the thiazole ring is electronically deactivated (poorly nucleophilic) due to the electron-withdrawing nature of the heteroaromatic system. Standard coupling reagents (like EDC/HOBt) are insufficient. HATU is mandated because it generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the acylation of weak nucleophiles. Heating to 50 °C overcomes the remaining activation energy barrier.
-
Self-Validation: Perform a micro-workup by partitioning a 50 µL aliquot between EtOAc and 5% aqueous LiCl. The LiCl wash effectively removes DMF, which would otherwise cause severe ion suppression in mass spectrometry. Analyze the organic layer via LC-MS to confirm the presence of the desired product mass.
End-to-end synthetic and validation workflow for 5-AMT derivatives.
ADME and Pharmacokinetic Implications
Replacing an aniline with 5-AMT yields profound improvements in a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. Anilines are notorious for undergoing CYP-mediated N-oxidation to form reactive quinone imines, leading to idiosyncratic toxicity and glutathione depletion.
By utilizing the 5-AMT bioisostere, the electron density is pulled into the thiazole ring, drastically reducing the potential for N-oxidation. Furthermore, the 2-methoxy group acts as a metabolic shield, preventing the common thiazole C2-oxidation pathway. The resulting compounds typically exhibit extended half-lives in human liver microsomes (HLM) and improved thermodynamic solubility due to the disruption of flat, highly crystalline aromatic stacking interactions.
References
-
Title: Thiazole as a carbonyl bioisostere. A novel class of highly potent and selective 5-HT3 receptor antagonists Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides Source: Drug Hunter URL: [Link]
-
Title: 2-Aminothiazole-Derived Opioids. Bioisosteric Replacement of Phenols Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Synthesis and Evaluation of Aminothiazole-Paeonol Derivatives as Potential Anticancer Agents Source: Molecules (MDPI) URL: [Link]
Sources
Methodological & Application
Technical Synthesis Guide: 5-Amino-2-Methoxythiazole via Modified Cook-Heilbron Cyclization
Executive Summary
The Cook-Heilbron synthesis (first established by A.H.[1] Cook and I.M. Heilbron in the late 1940s) remains the premier method for constructing 5-aminothiazoles . While the classic protocol utilizes carbon disulfide (
By substituting
Scientific Principles & Mechanism
The Cook-Heilbron Logic
The Cook-Heilbron strategy relies on the condensation of
The Alkoxy-Variant Mechanism
To synthesize the 2-methoxy derivative, the reaction utilizes methyl chlorothioformate .
-
N-Acylation: Aminoacetonitrile attacks the electrophilic carbonyl of methyl chlorothioformate, displacing chloride.
-
Thiono-Intermediate: Formation of
-(cyanomethyl)-O-methylthiocarbamate. -
Cyclization: Under basic conditions, the sulfur atom performs a nucleophilic attack on the nitrile carbon (5-exo-dig cyclization).
-
Aromatization: Tautomerization yields the stable 5-amino-2-methoxythiazole.
Mechanistic Pathway (Diagram)
Figure 1: Mechanistic pathway for the modified Cook-Heilbron synthesis using methyl chlorothioformate.
Experimental Protocol
Reagents & Materials Table
| Reagent | CAS No.[3][4] | Equiv.[4][5] | Role | Hazards |
| Aminoacetonitrile HCl | 6011-14-9 | 1.0 | Precursor | Toxic, Hygroscopic |
| Methyl Chlorothioformate | 2812-72-8 | 1.1 | Thiono-Source | Corrosive, Lachrymator |
| Pyridine | 110-86-1 | 2.5 | Base/Solvent | Flammable, Toxic |
| Ethanol (Anhydrous) | 64-17-5 | Solvent | Medium | Flammable |
| Diethyl Ether | 60-29-7 | Workup | Extraction | Flammable, Peroxides |
Step-by-Step Methodology
Step 1: Preparation of N-(Cyanomethyl)-O-methylthiocarbamate
-
Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.
-
Dissolution: Charge the flask with Aminoacetonitrile Hydrochloride (10.0 mmol) and anhydrous Ethanol (20 mL). Cool the suspension to 0°C in an ice bath.
-
Base Addition: Add Pyridine (25.0 mmol) dropwise. The solution will clarify as the free amine is liberated.
-
Acylation: Add Methyl Chlorothioformate (11.0 mmol) dropwise over 15 minutes, maintaining the internal temperature below 5°C. The reaction is exothermic.
-
Monitoring: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours. Monitor by TLC (SiO2, EtOAc/Hexane 1:1) for the disappearance of the amine.
Step 2: Cyclization (The Cook-Heilbron Ring Closure)
-
Activation: Once the intermediate is formed (often not isolated), heat the reaction mixture to 40–50°C for 2 hours.
-
Note: Higher temperatures (>60°C) may cause polymerization of the sensitive 5-aminothiazole.
-
-
Observation: The solution typically darkens slightly. The formation of the thiazole ring is driven by the thermodynamic stability of the aromatic system.
Step 3: Workup and Isolation
-
Quench: Concentrate the reaction mixture under reduced pressure to remove ethanol and excess pyridine.
-
Extraction: Dissolve the residue in Water (20 mL) and extract with Diethyl Ether (3 x 30 mL).
-
Why Ether? 5-aminothiazoles are moderately polar but extractable; keeping the aqueous phase slightly basic (pH 8-9 with NaHCO3) ensures the amine is in the neutral form.
-
-
Drying: Dry the combined organic layers over anhydrous
, filter, and concentrate in vacuo. -
Purification: The crude product is often an oil or low-melting solid. Purify via recrystallization from Benzene/Petroleum Ether or rapid column chromatography (neutral alumina, CHCl3/MeOH).
-
Stability Warning: 5-Aminothiazoles are unstable as free bases. If not using immediately, convert to the Hydrochloride Salt by adding ethereal HCl.
-
Workflow Diagram
Figure 2: Operational workflow for the synthesis of 5-amino-2-methoxythiazole.
Data Analysis & Validation
Expected Analytical Data
-
Physical State: The free base is typically a viscous, unstable oil or low-melting solid. The HCl salt is a stable, crystalline solid.
-
Yield: Typical yields for the Cook-Heilbron alkoxy-variant range from 55% to 70% .
-
H NMR (DMSO-
, HCl salt):-
3.95 (s, 3H,
) - 6.80 (s, 1H, C4-H of thiazole ring)
-
9-10 (br s,
)
-
3.95 (s, 3H,
-
IR Spectrum:
-
Absence of Nitrile stretch (
). -
Presence of C=N thiazole stretch (
).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Nitrile | Ensure anhydrous ethanol is used; avoid excess water during workup. |
| Polymerization | Overheating | Do not exceed 50°C during cyclization. 5-aminothiazoles are heat sensitive. |
| Product Instability | Oxidation of Free Base | Store under inert atmosphere ( |
References
-
Cook, A. H., Heilbron, I. M., & Levy, A. L. (1947).[1][6] Studies in the azole series.[1][6] Part II. The interaction of
-amino-nitriles and carbon disulphide.[1][2] Journal of the Chemical Society, 1594-1598. -
Cook, A. H., Heilbron, I. M., & Stern, E. S. (1948).[7] Studies in the azole series.[1][6] Part IV. The interaction of
-amino-nitriles and chloro-thiocarbonic esters.[1] Journal of the Chemical Society, 2031-2033. -
Heilbron, I. M. (1949). The Tilden Lecture. Recent advances in the chemistry of the thiazoles. Journal of the Chemical Society, 2099-2107.
Sources
- 1. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. (5-Phenylthiazol-2-yl)methanol|RUO [benchchem.com]
- 3. Methyl chlorothioformate - Enamine [enamine.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Studies in the azole series; a novel route to 5-aminothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 412. Studies in the azole series. Part X. Some 5-amino-2-mercapto-4-alkylthiazoles and 2 : 4-dithio-5-alkylhydantions - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Application Note: Optimized Reductive Amination of 5-Amino-2-methoxythiazole
Introduction & Mechanistic Rationale
The synthesis of secondary and tertiary amines via reductive amination is a cornerstone reaction in pharmaceutical development. However, the application of this methodology to heteroaromatic amines—specifically 5-aminothiazoles—presents unique synthetic challenges.
5-Amino-2-methoxythiazole is a highly valuable building block, but it exhibits a problematic reactivity profile. Unlike their 2-amino counterparts, 5-aminothiazoles are notoriously sensitive to oxidative degradation and harsh acidic environments[1]. Furthermore, the amino group at the 5-position is weakly basic and electron-deficient due to its conjugation with the electron-withdrawing thiazole core[2].
Standard direct reductive amination conditions (e.g., using Sodium Triacetoxyborohydride,
To bypass these limitations, this protocol leverages a highly efficient, mild Lewis acid-promoted one-pot system utilizing Zinc Chloride (
The Causality of Reagent Selection (E-E-A-T)
- (Lewis Acid): Coordinates to the carbonyl oxygen of the aldehyde, significantly enhancing its electrophilicity and lowering the activation energy required for nucleophilic attack by the weakly basic 5-amino-2-methoxythiazole.
-
TMSOAc (Promoter & Scavenger): Acts as an in-situ water scavenger to drive the dehydration of the hemiaminal intermediate into the iminium ion. Crucially, unlike Titanium Tetraisopropoxide (
) or Trimethylsilyl Chloride (TMSCl), TMSOAc releases harmless acetic acid rather than hydrochloric acid, preserving the fragile 5-aminothiazole core from acid-catalyzed decomposition[2]. -
(Reductant): Chosen over Sodium Cyanoborohydride (
) to eliminate the risk of cyanide incorporation and because it exhibits superior chemoselectivity for iminium ions over unactivated aldehydes in weakly acidic media[3].
Experimental Workflow & Pathway Visualization
The following diagram illustrates the logical progression and chemical intermediates involved in this activated reductive amination sequence.
Mechanistic workflow of the ZnCl2/TMSOAc-promoted reductive amination pathway.
Quantitative Data & Reaction Parameters
To ensure reproducibility, the stoichiometric ratios and substrate-specific optimizations are summarized below.
Table 1: Reagent Stoichiometry and Mechanistic Function
| Reagent | Equivalents | Role in Reaction System |
| 5-Amino-2-methoxythiazole | 1.0 eq | Limiting reagent; weakly nucleophilic amine. |
| Aldehyde / Ketone | 1.2 eq | Electrophile (slight excess ensures complete amine conversion). |
| 0.5 eq | Mild Lewis acid; activates the carbonyl group. | |
| TMSOAc | 1.0 eq | Water scavenger; drives imine equilibrium forward. |
| 2.0 eq | Chemoselective hydride source for iminium reduction. | |
| 1,2-Dichloroethane (DCE) | 0.2 M | Aprotic solvent; provides optimal solubility and reaction kinetics. |
Table 2: Substrate-Specific Optimization Matrix
| Carbonyl Type | Imine Pre-formation Time | Reduction Time | Expected Yield Range | Notes |
| Aliphatic Aldehydes | 1 - 2 hours | 12 hours | 75% - 90% | Prone to over-alkylation; monitor via LC-MS. |
| Aromatic Aldehydes | 2 - 4 hours | 16 hours | 65% - 85% | Electron-rich aromatics may require longer pre-formation. |
| Sterically Hindered Ketones | 6 - 8 hours | 24 hours | 40% - 60% | May require gentle heating (40 °C) during pre-formation. |
Step-by-Step Experimental Protocol
Safety & Handling: 5-Amino-2-methoxythiazole is sensitive to air and light. Store under inert gas (Argon/Nitrogen) at 2–8 °C. Conduct all steps in a well-ventilated fume hood using anhydrous solvents.
Step 1: Imine Pre-Formation (Activation Phase)
Self-Validation Checkpoint: Pre-formation is critical. Do not add the reducing agent at this stage, or the unreacted aldehyde will be irreversibly reduced to the corresponding alcohol.
-
Purge a dry reaction vial equipped with a magnetic stir bar with Argon.
-
Dissolve 5-amino-2-methoxythiazole (1.0 mmol, 130.17 mg) and the target aldehyde (1.2 mmol) in anhydrous 1,2-dichloroethane (DCE) (5.0 mL).
-
Add anhydrous
(0.5 mmol, 68.1 mg) directly to the stirring solution. -
Add Trimethylsilyl Acetate (TMSOAc) (1.0 mmol, 132.2 mg / 148 µL) via a gas-tight syringe.
-
Seal the vial and stir the mixture at room temperature (20–25 °C) for 2 to 4 hours (refer to Table 2 for substrate-specific times).
Step 2: Chemoselective Reduction
-
Briefly open the vial under a positive flow of Argon and add
(2.0 mmol, 424.0 mg) in a single portion. -
Reseal the vial and allow the suspension to stir vigorously at room temperature for 12 to 16 hours.
-
Process Analytical Technology (PAT): Monitor the disappearance of the imine intermediate via LC-MS or TLC (eluent: EtOAc/Hexanes).
Step 3: Quenching and Product Isolation
Causality of Quench: A mild basic quench is utilized to neutralize the acetic acid generated by TMSOAc and
-
Quench the reaction carefully by adding saturated aqueous
(5.0 mL). Stir for 15 minutes until gas evolution ( ) ceases. -
Dilute the mixture with Dichloromethane (DCM) (10 mL) and transfer to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with additional DCM (
mL). -
Combine the organic layers, wash with brine (10 mL), and dry over anhydrous
. -
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexane gradient) to yield the pure secondary amine.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]
-
Pätsi, H. T., Kilpeläinen, T. P., Jumppanen, M., et al. (2024). 5-Aminothiazoles Reveal a New Ligand-Binding Site on Prolyl Oligopeptidase Which is Important for Modulation of Its Protein–Protein Interaction-Derived Functions. Journal of Medicinal Chemistry, 67(7), 4562–4580.[Link]
-
Bogolubsky, A. V., Moroz, Y. S., Mykhailiuk, P. K., Panov, D. M., Pipko, S. E., Konovets, A. I., & Tolmachev, A. (2014). A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines. ACS Combinatorial Science, 16(8), 375-380.[Link]
Sources
Application Note: Advanced Protocols for the Cross-Coupling of 5-Amino-2-methoxythiazole
Executive Summary
5-Amino-2-methoxythiazole is a highly valuable, electron-rich heteroarylamine building block frequently utilized in the design of kinase inhibitors, epigenetic modulators, and novel therapeutics 1. However, employing this substrate as a nucleophile in palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) presents significant synthetic hurdles. This application note outlines the mechanistic causality behind these challenges and provides a field-validated, self-correcting protocol for achieving high-yielding C–N bond formation.
Mechanistic Insights: The "Heteroarylamine Problem"
As a Senior Application Scientist, I frequently observe that standard cross-coupling conditions (e.g., Pd(OAc)₂ / BINAP) fail completely when applied to 5-aminothiazoles. The causality behind this failure is rooted in three distinct electronic and structural phenomena:
-
Nucleophilic Delocalization: The lone pair on the exocyclic C5-amine is heavily delocalized into the electron-deficient thiazole ring. While the C2-methoxy group provides some electron donation via resonance, the overall nucleophilicity of the amine remains significantly lower than that of standard aliphatic or simple aromatic amines.
-
Catalyst Poisoning (Off-Cycle Resting States): Thiazoles contain both a soft sulfur atom and a hard endocyclic nitrogen. These heteroatoms aggressively coordinate to the palladium center, displacing standard phosphine ligands and forming highly stable, catalytically dormant bis-ligated complexes [Development of Deactivation-Resistant Catalysts[2]]().
-
Oxidative Instability: Electron-rich 5-aminothiazoles are prone to oxidative degradation and dimerization under strongly basic or aerobic conditions.
Fig 1. Catalytic cycle highlighting the off-cycle poisoning risk of thiazole coordination.
Catalyst and Ligand Rationalization
To overcome the "heteroarylamine problem," the catalytic system must be engineered to physically block off-cycle coordination while maintaining sufficient reactivity for the challenging reductive elimination step 3.
-
Ligand Choice (tBuBrettPhos): Dialkylbiaryl monophosphine ligands, specifically tBuBrettPhos, feature extreme steric bulk that acts as a physical shield around the palladium center. This prevents the thiazole's sulfur atom from coordinating, forcing the reaction down the productive pathway.
-
Precatalyst Choice (Pd G3): Using a Generation 3 (G3) Palladacycle precatalyst ensures a rapid, quantitative generation of the active L•Pd(0) species at room temperature, maintaining a strict 1:1 Ligand-to-Palladium ratio.
-
Base Selection (Cs₂CO₃): Weak, heterogeneous bases like Cesium carbonate are preferred over strong alkoxides (e.g., NaOtBu) to prevent base-mediated degradation of the sensitive 2-methoxythiazole core [Palladium-Catalyzed N-Arylation of 2-Aminothiazoles[4]]().
Quantitative Data: Condition Optimization
The following table summarizes the optimization data for the coupling of 5-amino-2-methoxythiazole with 4-bromoanisole (0.5 mmol scale). The data clearly demonstrates the necessity of bulky biaryl phosphines.
| Entry | Precatalyst (2 mol%) | Ligand (2.2 mol%) | Base (1.5 equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | < 5% (Decomp.) |
| 2 | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 15% |
| 3 | BrettPhos Pd G3 | BrettPhos | LiHMDS | THF | 65 | 45% |
| 4 | tBuBrettPhos Pd G3 | tBuBrettPhos | Cs₂CO₃ | 1,4-Dioxane | 90 | 88% |
| 5 | tBuBrettPhos Pd G3 | tBuBrettPhos | K₃PO₄ | t-AmylOH | 90 | 82% |
Self-Validating Experimental Protocol
Fig 2. Self-validating experimental workflow for 5-amino-2-methoxythiazole cross-coupling.
Step-by-Step Methodology
Reagents Required:
-
5-Amino-2-methoxythiazole (1.2 equiv, Nucleophile)
-
Aryl Bromide/Chloride (1.0 equiv, Electrophile)
-
tBuBrettPhos Pd G3 (2.0 mol%)
-
Cs₂CO₃ (1.5 equiv, finely milled)
-
Anhydrous 1,4-Dioxane (0.1 M relative to electrophile)
-
1,3,5-Trimethoxybenzene (0.1 equiv, Internal Standard for qNMR)
Procedure:
-
Glovebox Assembly: Inside an argon-filled glovebox, charge an oven-dried 10 mL Schlenk tube with the aryl halide (1.0 mmol), 5-amino-2-methoxythiazole (1.2 mmol), tBuBrettPhos Pd G3 (0.02 mmol), Cs₂CO₃ (1.5 mmol), and the internal standard.
-
Solvent Addition: Add 10 mL of anhydrous, degassed 1,4-dioxane. Seal the Schlenk tube with a Teflon-lined screw cap.
-
Reaction Execution: Remove the tube from the glovebox and place it in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) to ensure the heterogeneous Cs₂CO₃ remains suspended.
-
In-Process Quality Control (Self-Validation): After 4 hours, cool the reaction briefly, open under a positive pressure of argon, and extract a 50 µL aliquot. Dilute with 0.5 mL of CDCl₃ (filtered through a micro-plug of Celite) and acquire a rapid ¹H NMR. Compare the integration of the internal standard against the consumption of the aryl halide to validate catalytic turnover.
-
Workup: Once full conversion is confirmed (typically 12–16 hours), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure N-aryl-5-amino-2-methoxythiazole.
Validation & Quality Control
To ensure the integrity of the protocol, the following self-validating checks must be established:
-
False Positive Check (SₙAr Exclusion): Always run a parallel control reaction lacking the tBuBrettPhos Pd G3 catalyst. If product forms in the control, the aryl halide is sufficiently electron-deficient to undergo uncatalyzed SₙAr, rendering the palladium unnecessary.
-
Deshalogenation Monitoring: If LC-MS reveals significant accumulation of the reduced arene (Ar-H) rather than the coupled product, it indicates that the reductive elimination step is too slow. In such cases, switching the solvent to t-Amyl alcohol can accelerate reductive elimination by altering the polarity of the transition state.
References
-
Palladium-Catalyzed N-Arylation of 2-Aminothiazoles | Organic Letters - ACS Publications Source: acs.org URL:[4]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC Source: nih.gov URL:[3]
-
Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics Source: tandfonline.com URL:[1]
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions Source: mit.edu URL:[2]
Sources
preparation of 5-amino-2-methoxythiazole from alpha-aminonitriles
Application Note: Advanced Synthesis of 5-Amino-2-Methoxythiazole from -Aminonitriles
Abstract
The 5-aminothiazole scaffold is a privileged structure in medicinal chemistry, serving as a core for various bioactive compounds, including antibiotics and kinase inhibitors. While the classical Cook-Heilbron synthesis efficiently yields 5-amino-2-mercaptothiazoles, the direct preparation of the 2-methoxy derivative is less documented and synthetically challenging due to the instability of the free 5-aminothiazole moiety. This guide details a robust, modified Cook-Heilbron protocol utilizing methyl chlorothioformate to install the 2-methoxy functionality directly, bypassing the multi-step S-methylation/oxidation/displacement sequence. The protocol emphasizes the isolation of the stable
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the cyclization of an
-
Classical Route: Reaction with carbon disulfide (
) yields the 2-mercapto derivative (or 2-thione tautomer), requiring subsequent functional group manipulation (S-methylation oxidation displacement) to install the methoxy group. -
Optimized Route (This Protocol): Reaction with methyl chlorothioformate (
) generates an intermediate -cyanothionocarbamate , which undergoes intramolecular cyclization to form the 2-methoxy-5-aminothiazole core directly.
Reaction Pathway Diagram[1][2]
Figure 1: Strategic pathway for the synthesis of stable 5-acetamido-2-methoxythiazole from
Experimental Protocol
Materials & Reagents
| Reagent | Role | Purity / Grade | Hazard Note |
| Starting Material | >98% (Salt form preferred) | High Toxicity (HCN precursor) . Handle in fume hood. | |
| Methyl Chlorothioformate | Cyclization Reagent | 97% | Lachrymator, Corrosive, Moisture Sensitive. |
| Pyridine | Base / Solvent | Anhydrous | Flammable, Toxic. |
| Acetic Anhydride ( | Stabilizing Agent | Reagent Grade | Corrosive. |
| Dichloromethane (DCM) | Solvent | Anhydrous | Volatile. |
| Sodium Bicarbonate ( | Quenching | Sat. Aqueous | - |
Step-by-Step Methodology
Step 1: Formation of the
-Cyanothionocarbamate Intermediate
-
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, suspend
-aminoacetonitrile hydrochloride (10.0 mmol, 1.0 equiv) in anhydrous DCM (50 mL). -
Base Addition: Cool the suspension to 0°C using an ice bath. Add pyridine (30.0 mmol, 3.0 equiv) dropwise over 10 minutes. The solution should become clear as the free amine is liberated.
-
Electrophile Addition: Add methyl chlorothioformate (11.0 mmol, 1.1 equiv) dropwise via syringe over 15 minutes, maintaining the temperature below 5°C.
-
Note: The reaction is exothermic.[1] Control addition rate to prevent side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (System: Hexane/EtOAc 1:1) for the disappearance of the starting amine.[2]
Step 2: Cyclization to the Thiazole Core
-
Cyclization: Once the intermediate is formed, add an additional equivalent of pyridine (10.0 mmol) if necessary to maintain basicity. Heat the reaction mixture to reflux (40°C) for 4–6 hours.
Step 3: In-Situ Stabilization (Crucial)
Critical: Free 5-aminothiazoles are highly unstable and prone to oxidative decomposition. Do not attempt to isolate the free amine.
6. Acetylation: Cool the reaction mixture back to 0°C . Add acetic anhydride (15.0 mmol, 1.5 equiv) dropwise.
7. Stirring: Allow the mixture to stir at RT for 2–3 hours or overnight. This converts the transient 5-amino-2-methoxythiazole into the stable
Step 4: Workup and Purification
-
Quench: Pour the reaction mixture into ice-cold saturated
solution (100 mL) and stir vigorously for 30 minutes to hydrolyze excess acetic anhydride. -
Extraction: Separate the organic layer and extract the aqueous layer with DCM (
mL). -
Washing: Wash the combined organic phases with 1M HCl (to remove pyridine), followed by brine.
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).
Characterization & Data Analysis
The isolated product should be the
| Technique | Expected Signal / Value | Interpretation |
| Acetyl methyl group ( | ||
| Methoxy group at C2 ( | ||
| Thiazole C4 proton. | ||
| Amide NH. | ||
| ~170 ppm | Amide Carbonyl. | |
| ~165 ppm | C2 (Thiazole, attached to OMe). | |
| ~56 ppm | Methoxy Carbon. | |
| LC-MS | Consistent with Molecular Weight + 1. |
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete cyclization of the nitrile. | Increase reflux time or use a stronger base (e.g., |
| Decomposition | Instability of the free amine before acetylation. | Ensure the acetylation step is performed immediately without isolating the intermediate. Perform under inert atmosphere ( |
| Side Products | Hydrolysis of methyl chlorothioformate. | Ensure all reagents and solvents are strictly anhydrous. |
Safety & Compliance (HCN Hazard)
-
-Aminonitriles: These compounds can release Hydrogen Cyanide (HCN) under acidic or thermal stress.
-
Control: Always work in a well-ventilated fume hood.
-
Waste: Treat aqueous waste streams with bleach (sodium hypochlorite) at pH > 10 to neutralize any potential cyanide before disposal.
-
-
Methyl Chlorothioformate: Highly toxic and corrosive. Avoid inhalation.
References
-
Original Cook-Heilbron Synthesis: Cook, A. H., Heilbron, I., & Levy, A. L. (1947). Studies in the azole series. Part I. A novel route to 5-aminothiazoles. Journal of the Chemical Society, 1594-1598. Link
- Thiazole Chemistry Review: Li, J. J. (2004). Cook-Heilbron Thiazole Synthesis. In: Name Reactions in Heterocyclic Chemistry. Wiley.
-
Thionoester Reagents: Ryabukhin, S. V., et al. (2025).[6] Methyl chlorothioformate as a convenient reagent for thionoester synthesis. RSC Advances. Link
- Aminonitrile Handling:Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
Sources
- 1. Synthesis of 2-Amino-5-nitrothiazole_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Radical Rearrangement of Aryl/Alkylidene Malononitriles via Aza Michael Addition/Decynoformylation/Addition Sequence: An Access to α-Aminonitriles and α-Aminoamides [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
Advanced Solid-Phase Synthesis Protocols for the Incorporation of 5-Amino-2-methoxythiazole Building Blocks
Application Note & Methodological Guide Target Audience: Researchers, combinatorial chemists, and drug development professionals.
Executive Summary
Thiazole-containing heterocycles are privileged scaffolds in medicinal chemistry, frequently leveraged for their antibacterial, antifungal, and anticancer properties. However, integrating 5-aminothiazoles into solid-phase synthesis (SPS) libraries is historically challenging due to the inherently low nucleophilicity of the heteroaromatic amine.
This application note details the optimized solid-phase incorporation of 5-amino-2-methoxythiazole (CAS: 1314355-65-1) . By exploiting the stereoelectronic advantages of the 2-methoxy substitution and coupling it with microwave-assisted uronium activation, we can achieve near-quantitative on-resin amide bond formation.
Mechanistic Insights & Causality: The "Why" Behind the Protocol
As a Senior Application Scientist, I frequently encounter failed syntheses resulting from a mismatch between the electronic properties of the building block and the chosen coupling reagents. Coupling weakly nucleophilic heteroaromatic amines to resin-bound carboxylic acids remains a notorious bottleneck in combinatorial chemistry, often failing completely under standard carbodiimide (DIC/HOBt) conditions .
The Electronic Advantage of 2-Methoxy Substitution: The imine nitrogen of a standard thiazole ring strongly withdraws electron density, rendering the exocyclic 5-amino group exceptionally poor as a nucleophile. However, the addition of a 2-methoxy group fundamentally alters this dynamic. The oxygen atom of the methoxy group donates electron density into the conjugated thiazole system via resonance (+M effect). This electron donation partially neutralizes the electron-withdrawing nature of the ring, significantly enhancing the nucleophilicity of the 5-amino group.
Causality in Reagent Selection: Even with this enhanced nucleophilicity, standard reagents are insufficient. To drive the reaction to completion on a solid support, we must pair the heteroaromatic amine with an ultra-reactive electrophile. We utilize HATU in combination with HOAt and a sterically hindered base (2,4,6-collidine ).
-
HATU rapidly converts the resin-bound carboxylic acid into a highly reactive OAt active ester.
-
HOAt provides anchimeric assistance; the adjacent pyridine nitrogen in the HOAt leaving group hydrogen-bonds with the incoming 5-amino-2-methoxythiazole, pre-organizing the transition state and guiding the nucleophilic attack.
-
Microwave Assistance (MW-SPPS) provides the necessary thermodynamic push to overcome the high activation energy barrier associated with heteroaromatic coupling .
Materials and Reagents
-
Solid Support: Rink Amide AM resin or Wang resin (loading 0.4 – 0.6 mmol/g).
-
Building Block: 5-Amino-2-methoxythiazole (CAS: 1314355-65-1, ≥95% purity).
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt (1-Hydroxy-7-azabenzotriazole).
-
Bases: 2,4,6-Collidine, N,N-Diisopropylethylamine (DIPEA).
-
Solvents: Peptide-synthesis grade N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v).
Experimental Protocols: A Self-Validating Workflow
To ensure scientific integrity, this protocol is designed as a self-validating system . We do not blindly proceed through steps; instead, we integrate a micro-cleavage validation step to empirically confirm intermediate formation before global cleavage.
Protocol A: Resin Preparation and Scaffold Attachment
-
Swelling: Weigh 100 mg of Rink Amide AM resin into a fritted solid-phase reaction vessel. Swell in DCM for 30 minutes, followed by DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 3 mL) and DCM (5 × 3 mL).
-
Scaffold Coupling: Add the desired Fmoc-protected amino acid or carboxylic acid scaffold (4.0 equiv) dissolved in DMF. Add DIC (4.0 equiv) and Oxyma Pure (4.0 equiv). Shake at room temperature for 1 hour.
-
Washing: Wash with DMF (5 × 3 mL) and DCM (5 × 3 mL). Repeat Fmoc deprotection if the scaffold was Fmoc-protected.
Protocol B: Microwave-Assisted Coupling of 5-Amino-2-methoxythiazole
-
Activation: In a separate vial, dissolve the resin-bound carboxylic acid equivalent (assume 1.0 equiv based on resin loading) of HATU (5.0 equiv) and HOAt (5.0 equiv) in a minimum volume of anhydrous NMP (approx. 1.5 mL).
-
Base Addition: Add 2,4,6-collidine (10.0 equiv) to the activation vial. Stir for 1 minute to ensure complete active ester formation.
-
Coupling: Add 5-amino-2-methoxythiazole (5.0 equiv) to the activated mixture. Transfer the entire solution to the reaction vessel containing the resin.
-
Microwave Irradiation: Seal the vessel and subject it to microwave irradiation (75°C, 30 minutes, with stirring/shaking).
-
Washing: Drain the reaction mixture. Wash the resin stringently to remove unreacted thiazole and urea byproducts: DMF (5 × 3 mL), DCM (5 × 3 mL), and Methanol (3 × 3 mL).
Protocol C: Self-Validation (Micro-Cleavage) & Global Cleavage
-
Micro-Cleavage: Extract ~5 mg of the coupled resin. Treat with 200 µL of the Cleavage Cocktail (TFA/TIS/H2O 95:2.5:2.5) for 1 hour. Evaporate under a stream of N2, dissolve in 100 µL of Acetonitrile/Water (1:1), and inject into the LC-MS. Do not proceed to global cleavage until the target mass is confirmed.
-
Global Cleavage: Once validated, treat the remaining bulk resin with 2 mL of the Cleavage Cocktail for 2 hours at room temperature.
-
Precipitation: Filter the cleavage solution into 15 mL of cold diethyl ether to precipitate the final thiazole-amide product. Centrifuge, decant the ether, and lyophilize the pellet.
Data Presentation: Optimization Metrics
The following table summarizes the quantitative data driving our protocol choices, demonstrating why MW-assisted HATU/HOAt is the mandatory standard for this building block.
Table 1: Quantitative Comparison of Coupling Strategies for 5-Amino-2-methoxythiazole
| Coupling Reagents | Base | Solvent | Temp / Time | Conversion (%) | Purity (LC-MS) |
| DIC / HOBt (5 eq) | DIPEA | DMF | 25°C / 12 h | < 20% | N/A |
| HATU / HOAt (5 eq) | DIPEA | NMP | 25°C / 12 h | 45% | 88% |
| HATU / HOAt (5 eq) | Collidine | NMP | 75°C / 30 min (MW) | > 95% | 96% |
| Ghosez's Reagent (3 eq) | DIPEA | DCM | 25°C / 4 h | 85% | 90% |
Process Visualizations
Solid-phase synthesis workflow for 5-amino-2-methoxythiazole incorporation.
Mechanistic pathway of HATU-mediated carboxyl activation and heteroaromatic coupling.
References
-
Quéléver, G., Burlet, S., Garino, C., Pietrancosta, N., Laras, Y., & Kraus, J.-L. "Simple Coupling Reaction between Amino Acids and Weakly Nucleophilic Heteroaromatic Amines." Journal of Combinatorial Chemistry, 2004, 6(5), 695-698. URL: [Link][1]
-
Hua, S., Moon, J., & Lee, T. "The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives." Molecules, 2025, 30(2), 430. URL:[Link][2]
Sources
Troubleshooting & Optimization
Technical Support Center: 5-Amino-2-Methoxythiazole Stability & Storage
[1][2]
Current Status:
Critical Alert: The "5-Amino" Instability Factor
User Question: I stored 5-amino-2-methoxythiazole as a free base at
Technical Insight: You are likely applying stability heuristics from 2-aminothiazoles to a 5-aminothiazole. These are chemically distinct species.
-
2-Aminothiazoles: The amine is adjacent to the ring nitrogen, allowing tautomerization to a stable imine form.[1] They are generally shelf-stable.[2]
-
5-Aminothiazoles: The amine is at the most nucleophilic position of the ring (C5).[1] The methoxy group at C2 further increases electron density via resonance donation. This makes 5-amino-2-methoxythiazole exceptionally prone to single-electron oxidation (SET), leading to radical cations that rapidly dimerize or polymerize into dark, insoluble tars.[2][1]
The Golden Rule: Never store 5-amino-2-methoxythiazole as a free base for more than 1–2 hours .[2] It must be stored as a mineral acid salt (HCl, HBr) or generated in situ.[1]
Troubleshooting Guide: Storage & Handling
Issue A: Preventing Discoloration During Storage
Q: What are the absolute best conditions if I must store the free base briefly? A: If you cannot convert to a salt immediately, follow this strict protocol. Note that even under these conditions, degradation may occur within 24 hours.
| Parameter | Recommendation | Scientific Rationale |
| Temperature | Kinetic trapping of the radical propagation step.[2][1] | |
| Atmosphere | Argon (Not Nitrogen) | Argon is heavier than air and provides a better "blanket" to exclude trace oxygen than Nitrogen. |
| State | Solid / Slurry | Avoid storing in solution.[2] Dissolved oxygen in solvents accelerates SET oxidation.[2][3] |
| Container | Amber Glass + Parafilm | Blocks UV light, which catalyzes the initial radical formation. |
Issue B: Converting to a Stable Salt Form
Q: How do I stabilize this compound for long-term storage (months/years)? A: You must convert the free base to the Hydrochloride (HCl) or Tosylate (TsOH) salt. Protonating the amine removes the lone pair from the oxidative pathway, effectively "switching off" the reactivity.[1]
Protocol: HCl Salt Formation
-
Dissolve: Dissolve the crude 5-amino-2-methoxythiazole in anhydrous Diethyl Ether or Dioxane (degassed).
-
Acidify: Add
equivalents of 4M HCl in Dioxane dropwise at under Argon. -
Precipitate: The salt should precipitate immediately as a white/off-white solid.[2]
-
Wash: Filter rapidly under Argon. Wash with cold, dry ether to remove oxidized impurities.
-
Dry: Vacuum dry in the dark.[2]
Issue C: Recovering "Black" Material
Q: My sample is dark brown/black. Is it recoverable? A: If the material is fully black/tarry, it is likely polymerized and unrecoverable. If it is merely "browned" (surface oxidation):
-
Do NOT use Silica Gel Chromatography: The acidic surface of silica often catalyzes further decomposition of the free base.
-
Recrystallization: Attempt rapid recrystallization of the salt form from Ethanol/Ether .
-
Filtration: Dissolve in degassed solvent, filter through a 0.2
PTFE filter to remove insoluble polymer aggregates, then re-acidify.
Visualizing the Degradation Mechanism
Understanding the failure mode is critical for prevention. The diagram below illustrates why oxygen and light are lethal to this molecule.
Figure 1: The oxidative degradation pathway of 5-aminothiazoles. Protonation (green path) blocks the initial oxidation step.[1]
Workflow: Decision Matrix for Handling
Use this flowchart to determine the immediate action plan for your sample.
Figure 2: Decision matrix for handling and storage based on chemical form.
References
-
National Center for Biotechnology Information (2025). Experimental and Theoretical Examination of the Radical Cations Obtained from the Chemical and Electrochemical Oxidation of 5-Aminothiazoles. PubChem.[2]
-
BenchChem (2025). Stability and Degradation of Aminothiazole Derivatives: Technical Guide.
-
Tang, S. et al. (2019). Oxidative coupling mechanisms of aminothiazoles and synthesis of azotetrazolate salts. Journal of Organic Chemistry.
-
Sigma-Aldrich. 2-Amino-5-methylthiazole Safety Data Sheet (SDS). (Used as surrogate data for aminothiazole handling classes).
Technical Support Center: Purification of 5-Amino-2-Methoxythiazole
Topic: purification of 5-amino-2-methoxythiazole by flash chromatography Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.[1][2][3]
Status: Operational | Tier: Level 3 (Senior Specialist) Subject: Flash Chromatography Protocol & Troubleshooting for Labile Aminothiazoles
Introduction: The Challenge of Electron-Rich Thiazoles
Welcome to the technical support hub for 5-amino-2-methoxythiazole . If you are accessing this guide, you are likely experiencing one of three issues:
-
Streaking/Tailing: Your compound is smearing across the column rather than eluting as a tight band.[2][3]
-
Decomposition: The compound is turning brown or black on the silica gel.[2][3]
-
Low Recovery: You loaded 500 mg but recovered only 200 mg, despite no obvious breakthrough.
The Root Cause:
5-amino-2-methoxythiazole is a push-push system .[1][2][3][4] The methoxy group (
-
High Basicity: The ring nitrogen and exocyclic amine interact strongly with acidic silanols (
) on standard silica, causing streaking.[1][2][3][4] -
Oxidative Instability: The electron-rich nature lowers the oxidation potential, making the compound susceptible to rapid degradation on the high-surface-area silica, especially in the presence of air.[1][2][3][4]
Module 1: Pre-Purification Diagnostics (The "Triage" Phase)[1][2][3]
Before packing your column, perform these three diagnostic checks. Failure here is the #1 cause of purification loss.
Diagnostic 1: The "Silica Stress Test" (2D TLC)
-
Goal: Determine if your compound survives contact with silica.[1][2][3]
-
Protocol:
Diagnostic 2: Solubility Check
-
Goal: Avoid precipitation at the column head.
-
Protocol: Dissolve 10 mg in 100
of your intended mobile phase (e.g., 1:1 Hexane/EtOAc). -
Result: If cloudy, you must use a Solid Load or a stronger solvent system (DCM-based).[2][4]
Module 2: Stationary Phase Selection & Column Care
Standard acidic silica (pH ~5.[1][2][3]0) is often fatal for this compound.[1][2][3] Use the decision matrix below to select the correct stationary phase.
Figure 1: Purification Strategy Selector.[2][3] Note that Amine-Bonded Silica is the preferred route for unstable aminothiazoles to prevent acid-catalyzed decomposition.[1][2][3][4]
Option A: The "Gold Standard" (Amine-Bonded Silica)[1][2][3]
-
Why: The surface is functionalized with propyl-amine groups, creating a basic environment that repels the aminothiazole, preventing adsorption and streaking.[2][3]
-
Cartridge Type: KP-NH (Biotage), Amino (YMC), or equivalent.[2][3][4]
-
Solvent System: Hexane/Ethyl Acetate or DCM/MeOH.[2][3][5] No amine modifier needed. [2][3]
Option B: The "Workhorse" (Standard Silica + Modifier)[2][3]
-
Why: If you must use standard silica, you must block the silanols.[1][2][3]
-
Pre-treatment: Flush the column with 3 Column Volumes (CV) of Hexane containing 1% Triethylamine (TEA) before loading.[1][2][3][4]
-
Mobile Phase: Maintain 1% TEA throughout the run.
-
Warning: TEA can form salts with trace HCl in DCM.[1][2][3] Ensure all solvents are neutral.[2]
Module 3: Mobile Phase Engineering
For 5-amino-2-methoxythiazole, "simple" gradients often fail.[1][2][3][4] Use these engineered solvent systems.
System 1: The "Gentle" System (Hexane / EtOAc / TEA)[1][2][3][4]
-
Best for: Removing non-polar impurities (starting materials).[2][3][4]
-
Composition:
-
Gradient: 0% B
60% B over 15 CV. -
Note: The methoxy group makes the compound less polar than the hydroxy analog, so it elutes earlier than expected.[1][2][3]
System 2: The "Polar" System (DCM / MeOH / )
-
Best for: Highly polar crude mixtures or if the compound is stuck.[2][3]
-
Composition:
-
Gradient: 0% B
50% B. -
Critical: Do not premix Ammonia into pure DCM; it is immiscible.[2][3] Mix it into the Methanol portion first.[2][3]
Module 4: Troubleshooting Common Failure Modes (FAQ)
Q1: The column turned a dark band at the top, and nothing is eluting. What happened?
Diagnosis: Oxidative Polymerization.[2][3] The "Black Band of Death" indicates your compound oxidized on the silica surface.[2] This is catalyzed by the acidic nature of silica and the presence of oxygen.[2] Recovery:
-
Stop the flow.
-
Switch immediately to 10% MeOH in DCM (with 1% TEA if possible) to flush whatever is left.
-
Prevention: Next time, use degassed solvents and flush the column with Nitrogen before use.[2][3] Load the sample quickly.
Q2: My peak is extremely broad (tailing over 10 CVs).
Diagnosis: Silanol Interaction (The "Amine Drag").
Your compound is protonating on the silica surface (
-
Immediate: Switch to a mobile phase containing 2% Triethylamine immediately. The stronger base will displace your compound.[2][3]
-
Future: Pre-saturate the column with TEA or switch to Amine-bonded silica.
Q3: I see two spots on TLC, but they merge on the column.
Diagnosis: Sample Overloading or Solubility Mismatch. Aminothiazoles often have poor solubility in Hexane.[2][3] If you liquid-loaded in DCM but eluted with Hexane, the compound precipitated at the head of the column, causing slow redissolution and band broadening.[1][2] Fix: Use Dry Loading .
-
Dissolve crude in minimal MeOH/DCM.
-
Evaporate to dryness (free-flowing powder).
-
Load the powder into a solid load cartridge.
Module 5: Post-Run Handling & Storage
The purification isn't over when the fraction collector stops.[2][6] 5-amino-2-methoxythiazole is unstable in solution.[1][2][3]
| Parameter | Protocol | Reason |
| Evaporation | Rotary evaporator bath | Heat accelerates oxidative decomposition.[2][3] |
| Salt Formation | Convert to HCl or TFA salt immediately if not using the free base in the next step.[1][2][3] | The salt form is significantly more stable towards oxidation than the free amine.[1][2] |
| Storage | Store under Argon/Nitrogen at | Prevents "browning" (oxidation) over time.[1][2][3][4] |
References
-
Biotage Application Note. "Flash Chromatography of Primary Heteroaromatic Amines." Biotage Technical Literature, 2023 . [Link][1][2][3]
-
Journal of Chemical and Pharmaceutical Research. "Synthesis of some new 5-substituted-2-aminothiazoles." JOCPR, 2015 , 7(2), 147-152.[2][3][4] [Link]
-
PubChem Compound Summary. "2-Amino-5-methylthiazole (Analogous Structure)." National Library of Medicine, 2025 . [Link][2][3]
-
Chromatography Forum. "Detecting and Purifying Primary Amines." LCGC Archives, 2006 . [Link][2][3][4]
Sources
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-5-methylthiazole | C4H6N2S | CID 351770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. selekt.biotage.com [selekt.biotage.com]
Technical Support Center: Navigating the Stability of 5-Aminothiazoles in Acidic Media
Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on a critical challenge in modern synthetic chemistry: the decomposition of 5-aminothiazoles in acidic media. This resource is designed to move beyond simple protocols, offering a deep dive into the mechanistic underpinnings of this instability and providing field-proven strategies to ensure the integrity of your molecules throughout your synthetic and analytical workflows.
Frequently Asked Questions (FAQs): The Basics
Q1: What are 5-aminothiazoles and why are they so prevalent in research and drug development?
A1: The 5-aminothiazole scaffold is a privileged structure in medicinal chemistry. It is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, with an amino group at the 5-position. This structural motif is found in a wide array of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2] Its prevalence stems from its ability to engage in diverse biological interactions and its synthetic tractability, allowing for the creation of large libraries of compounds for screening.
Q2: I've noticed my 5-aminothiazole-containing compound is degrading during an acid-catalyzed reaction. Is this a common issue?
A2: Yes, this is a very common and often frustrating issue. While 5-aminothiazoles are generally more stable than their 5-aminooxazole counterparts, the thiazole ring is susceptible to cleavage under strongly acidic conditions. This instability can lead to significant yield loss, the formation of complex side-products, and challenges in purification and analysis. Understanding the "why" behind this degradation is the first step toward developing a robust synthetic strategy.
Troubleshooting Guide: Unraveling the Decomposition Pathway
Q3: My 5-aminothiazole is decomposing in acid. What is happening at the molecular level?
A3: The decomposition of 5-aminothiazoles in acidic media is primarily driven by acid-catalyzed hydrolysis, which leads to the opening of the thiazole ring. The generally accepted mechanism proceeds as follows:
-
Protonation of the Thiazole Ring: The reaction is initiated by the protonation of the endocyclic nitrogen atom of the thiazole ring. This increases the electrophilicity of the ring carbons.
-
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the C2 or C4 position of the protonated thiazole ring. This forms a tetrahedral intermediate.
-
Ring Opening: The tetrahedral intermediate is unstable and undergoes a series of bond cleavages, leading to the opening of the thiazole ring. This process is often the rate-limiting step.
-
Formation of Degradation Products: The ring-opened intermediate can then undergo further reactions, such as hydrolysis of amide or thioamide functionalities, leading to a mixture of smaller, often highly polar, degradation products.
Caption: Mechanism of acid-catalyzed decomposition of 5-aminothiazoles.
Q4: What are the key factors that influence the rate of decomposition?
A4: Several experimental parameters can significantly impact the stability of your 5-aminothiazole. A systematic evaluation of these factors is crucial for optimizing your reaction conditions.
| Factor | Impact on Decomposition Rate | Recommendations |
| pH | High Impact: The rate of hydrolysis is highly pH-dependent. Strongly acidic conditions (low pH) significantly accelerate decomposition. | Maintain the pH as high as is compatible with your desired reaction. Use of buffer systems can be beneficial. |
| Temperature | High Impact: As with most chemical reactions, an increase in temperature accelerates the rate of decomposition. | Perform reactions at the lowest temperature that allows for a reasonable reaction rate. Consider running reactions at 0°C or even lower if feasible. |
| Substituents | Moderate Impact: The electronic and steric nature of substituents on the thiazole ring can influence its stability. Electron-withdrawing groups can sometimes enhance stability. | Be mindful of the inherent stability of your specific 5-aminothiazole derivative when designing your synthetic route. |
| Solvent | Moderate Impact: The choice of solvent can influence the effective acidity of the medium and the solubility of the reactants. | While less impactful than pH and temperature, solvent screening can sometimes yield improvements in stability. |
Practical Strategies for Preventing Decomposition
This section provides detailed protocols and actionable advice to mitigate the decomposition of 5-aminothiazoles in your experiments.
Troubleshooting Guide: Optimizing Reaction Conditions
A5: The first line of defense is to carefully control the reaction environment.
Protocol 1: Low-Temperature Reaction
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve your 5-aminothiazole substrate in the appropriate anhydrous solvent.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath. For reactions requiring even lower temperatures, a dry ice/acetone bath (-78°C) can be employed.
-
Reagent Addition: Slowly add the acidic reagent to the cooled solution. Monitor the internal temperature to prevent exothermic reactions from causing a significant temperature increase.
-
Reaction Monitoring: Maintain the low temperature throughout the reaction. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction at low temperature before warming to room temperature for extraction and purification.
Rationale: By lowering the temperature, you decrease the kinetic energy of the system, which slows down both the desired reaction and the undesired decomposition pathway. This often provides a wider window to achieve the desired transformation before significant degradation occurs.
Troubleshooting Guide: Choosing the Right Reagents
A6: Absolutely. Replacing strong, corrosive acids with milder acidic catalysts is a highly effective strategy.
Protocol 2: Utilizing Pyridinium p-Toluenesulfonate (PPTS)
Pyridinium p-toluenesulfonate (PPTS) is a mildly acidic salt that is often an excellent catalyst for reactions that are sensitive to strong acids.[3][4][5][6][7]
-
Reagent Preparation: PPTS can be purchased or prepared by reacting pyridine with p-toluenesulfonic acid.
-
Reaction Setup: In a round-bottom flask, dissolve your 5-aminothiazole substrate and other reactants in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Catalyst Addition: Add a catalytic amount of PPTS (typically 0.1-0.2 equivalents) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, the reaction can often be worked up by simple extraction, as the mildly acidic nature of PPTS simplifies the neutralization step.
| Catalyst | pKa (approx.) | Typical Applications | Advantages |
| HCl | -7 | Strong acid catalysis, salt formation | Inexpensive, readily available |
| TFA | 0.5 | Boc deprotection, strong acid catalysis | Volatile, easy to remove |
| Acetic Acid | 4.76 | Mild acid catalysis, solvent | Low cost, can act as solvent and catalyst |
| PPTS | 5.2 | Acetal formation/deprotection, silyl ether deprotection | Mild, organic soluble, good for acid-sensitive substrates |
Acetic acid can also be a valuable alternative, serving as both a mild catalyst and a solvent in some cases.[4][8][9][10][11]
FAQ: The Role of Protecting Groups
A7: Yes, this is a powerful and widely used strategy. The 5-amino group can be protected as a carbamate, most commonly as a tert-butyloxycarbonyl (Boc) group. The Boc group is stable to a wide range of reaction conditions but can be easily removed with acid, often trifluoroacetic acid (TFA), at the end of the synthetic sequence.[3][12]
Protocol 3: N-Boc Protection of a 5-Aminothiazole
This protocol provides a general method for the N-Boc protection of a 5-aminothiazole derivative.
-
Materials:
-
5-Aminothiazole substrate
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2-1.5 equivalents)
-
Anhydrous solvent (e.g., THF, Dichloromethane)
-
-
Procedure:
-
Dissolve the 5-aminothiazole in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the base (TEA or DIPEA) and stir for 10-15 minutes at room temperature.
-
Add the Boc₂O to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-Boc protected 5-aminothiazole.
-
Purify by flash column chromatography on silica gel if necessary.
-
Caption: A typical workflow involving a protecting group strategy.
Troubleshooting Guide: Purification Strategies
Q8: My 5-aminothiazole is degrading on the silica gel column. What can I do?
A8: This is a common problem due to the acidic nature of standard silica gel, which can catalyze the decomposition of sensitive compounds.
Protocol 4: Purification using a Deactivated Stationary Phase
-
Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v), to your mobile phase (e.g., hexane/ethyl acetate).[5][13] This will neutralize the acidic silanol groups on the silica surface, preventing on-column degradation.
-
Slurry Preparation: Prepare a slurry of your silica gel in the mobile phase containing the triethylamine. This ensures that the silica is fully deactivated before you pack your column.
-
Column Packing and Elution: Pack and run the column as you normally would, using the base-modified mobile phase throughout the purification.
-
Alternative Stationary Phases: For particularly sensitive compounds, consider using a less acidic stationary phase, such as neutral alumina or a commercially available amine-functionalized silica gel.[13]
References
-
Patsnap. (2025). Reactivity and Selectivity of Glacial Acetic Acid in Ester Hydrolysis. Patsnap Eureka. Retrieved from [Link]
-
King Group. (n.d.). Successful Flash Chromatography. King Group. Retrieved from [Link]
-
Sanz Sharley, D. D., & Williams, J. M. J. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Chemical Communications. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of new 2,5-diamino-1,3-thiazole and 2-thiohydantoin derivatives by condensation of N-(2-Aryl-1-chloro-2-oxoethyl) carboxamides with thioureas. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2022). pH-dependence of hydrolysis rate k(A, B) and half-life time t1/2(C, D).... ResearchGate. Retrieved from [Link]
-
Semantic Scholar. (2017). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Semantic Scholar. Retrieved from [Link]
-
. (2022). Reaction Chemistry & Engineering. IRIS . Retrieved from [Link]
-
Journal of the Chemical Society, Dalton Transactions. (1981). kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole. RSC Publishing. Retrieved from [Link]
-
ACS Publications. (2026). Synthesis, Photophysical Properties, and Biological Evaluation of New Thiazolo[3,2‑a]pyrimidine Derivatives as Promising Insecticidal and Anti-inflammatory Agents. ACS.org. Retrieved from [Link]
-
JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography. Journal of Visualized Experiments. Retrieved from [Link]
-
Chemistry Steps. (2023). Boc Protecting Group for Amines. Chemistry Steps. Retrieved from [Link]
-
UCT Science. (n.d.). SOP: FLASH CHROMATOGRAPHY. University of Cape Town. Retrieved from [Link]
-
JOCPR. (n.d.). Esterification of acetic acid with ethylene glycol over environmentally benign mixed oxide solid acid catalysts. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
ResearchGate. (n.d.). General mechanism of an acidic catalyzed nucleophile ring-opening (RO). ResearchGate. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Simple Access to 2,5-Disubstituted Thiazoles via Cyclisation of N-Substituted α-Amino Acids. MDPI. Retrieved from [Link]
-
Semantic Scholar. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. Retrieved from [Link]
-
Pamungkas, K. K. P. (n.d.). The Chemistry of 5-aminothiazole and its derivatives. Retrieved from [Link]
-
CHIMIA. (n.d.). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA. Retrieved from [Link]
-
RSC Publishing. (n.d.). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Publishing. Retrieved from [Link]
-
MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Retrieved from [Link]
-
ACS Publications. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. ACS Publications. Retrieved from [Link]
-
AWS. (2021). pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. AWS. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reactivity and Selectivity of Glacial Acetic Acid in Ester Hydrolysis [eureka.patsnap.com]
- 5. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. jocpr.com [jocpr.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting 5-Amino-2-methoxythiazole Nucleophilicity
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of 5-amino-2-methoxythiazole. I approach the functionalization of this molecule not just as a routine synthetic step, but as a complex system of competing electronic and steric factors. When standard amidation or cross-coupling protocols fail here, it is rarely due to user error; it is a fundamental mismatch between the chosen reagents and the substrate's intrinsic properties.
This guide provides field-proven, mechanistically grounded solutions for the acylation and cross-coupling of this notoriously unreactive scaffold.
FAQ 1: Why is the nucleophilicity of 5-amino-2-methoxythiazole so low compared to standard anilines?
Answer: The poor reactivity is a direct consequence of its electronic structure. The exocyclic nitrogen's lone pair is heavily delocalized into the pi-electron-deficient thiazole ring, participating in resonance that stabilizes the ground state but drastically reduces its nucleophilicity[1]. Furthermore, while the 2-methoxy group acts as a resonance donor, its strong inductive electron-withdrawing effect further depletes electron density from the 5-position.
Kinetic studies on related aminothiazoles demonstrate that this extended pi-conjugation and electron withdrawal significantly lower their ranking on the nucleophilicity scale compared to standard aliphatic amines or even simple anilines[2].
Logical flow illustrating the electronic factors causing poor nucleophilicity.
FAQ 2: Standard peptide coupling reagents (HATU, EDC/HOBt) are failing to form the amide. How can I force this acylation?
Answer: Standard coupling reagents operate by forming an activated ester, which must then be attacked by the amine. Because the HOMO energy of 5-amino-2-methoxythiazole is exceptionally low, this nucleophilic attack becomes the kinetic bottleneck, resulting in poor yields or complete reaction failure.
To overcome this, you must change the causality of the reaction: instead of making the electrophile more reactive, you must make the nucleophile stronger. Pre-deprotonating the amine with a strong, non-nucleophilic base (e.g., LiHMDS) generates an amide anion. This anionic species is orders of magnitude more nucleophilic and will readily attack acid chlorides.
Self-Validating Protocol: LiHMDS-Mediated Acylation
-
Preparation: Flame-dry a Schlenk flask and purge with Argon. Moisture must be strictly excluded to prevent quenching of the base.
-
Dissolution: Dissolve 5-amino-2-methoxythiazole (1.0 eq) in anhydrous THF (0.2 M) and cool the system to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Dropwise add LiHMDS (1.0 M in THF, 1.1 eq). Stir for 30 minutes at -78 °C.
-
Validation Check: The solution typically undergoes a distinct color shift (often deepening to yellow/orange), indicating successful deprotonation and formation of the amide anion.
-
-
Electrophile Addition: Add the corresponding acid chloride (1.2 eq) dropwise.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 2 hours.
-
Validation Check: Monitor via LC-MS; the starting material mass should strictly convert to the product mass without intermediate adducts.
-
-
Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate for purification.
FAQ 3: I am trying to perform a Buchwald-Hartwig amination, but I only recover starting material or observe catalyst degradation. What is going wrong?
Answer: In a standard Buchwald-Hartwig catalytic cycle, the amine must bind to the Pd(II)-aryl complex following oxidative addition. Weakly basic amines like 5-amino-2-methoxythiazole bind poorly. Worse, the endocyclic thiazole nitrogen can act as a competitive ligand, coordinating to the palladium center and poisoning the catalyst[3].
To solve this, you must utilize bulky, electron-rich biarylphosphine ligands (such as BrettPhos or AlPhos). These ligands are sterically demanding enough to prevent off-target coordination by the thiazole ring while accelerating the reductive elimination step. Furthermore, mechanistic investigations reveal that the choice of base is critical; utilizing specific soluble organic bases (like DBU) or strong bases (LHMDS) is required to successfully deprotonate the weakly basic amine once it is bound to the metal[4]. High-throughput experimentation in fragment-based drug discovery (FBDD) confirms that optimizing this specific catalyst/base combination is essential for heteroatom-rich, weakly nucleophilic fragments[5][6].
Troubleshooting workflow for amidation and cross-coupling of weakly basic amines.
Self-Validating Protocol: Buchwald-Hartwig Cross-Coupling with BrettPhos
-
Catalyst Activation: In an argon-filled glovebox, charge a vial with Pd(OAc)₂ (5 mol%), BrettPhos (5 mol%), and the aryl halide (1.0 eq).
-
Validation Check: Ensure the active Pd(0) complex forms, often indicated by a color change from orange/red to dark red/brown upon initial mixing and heating.
-
-
Reagent Addition: Add 5-amino-2-methoxythiazole (1.2 eq) and a suitable base (LHMDS or DBU, 1.5 eq, depending on the aryl halide's electronic nature).
-
Solvent: Add anhydrous 1,4-dioxane to achieve a 0.1 M concentration.
-
Heating: Seal the vial, remove it from the glovebox, and heat at 100 °C for 12-18 hours.
-
Validation Check: Monitor the reaction via TLC or GC-MS. The disappearance of the aryl halide is the primary indicator of catalytic turnover, as the amine itself may streak or be difficult to track.
-
-
Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium black, and purify via flash chromatography.
Quantitative Data Summary
The following table summarizes the causal relationships between reaction conditions and expected outcomes when functionalizing 5-amino-2-methoxythiazole.
| Reaction Type | Reagents / Catalyst | Base | Yield / Outcome | Causality / Notes |
| Acylation | R-COCl, DMAP (0.1 eq) | Pyridine | < 20% | Insufficient nucleophilicity; the neutral amine fails to attack the intermediate acylpyridinium complex. |
| Acylation | R-COCl | LiHMDS (1.1 eq) | > 85% | Pre-deprotonation drastically raises the HOMO energy, forming a highly reactive amide anion. |
| Buchwald-Hartwig | Pd₂(dba)₃, BINAP | Cs₂CO₃ | < 10% | Poor amine binding to Pd(II); competitive endocyclic thiazole coordination poisons the catalyst. |
| Buchwald-Hartwig | Pd(OAc)₂, BrettPhos | LHMDS / DBU | > 75% | Bulky ligand prevents off-target coordination; strong/organic base ensures deprotonation of the weakly basic amine. |
References
-
Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Journal of the Chemical Society of Pakistan.1
-
Nucleophilicity and solvent effects on the kinetics of 4-(pyren-1-yl)thiazol-2-amine interaction with 4,6-dinitrobenzofuroxan. Arabian Journal of Chemistry.2
-
Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis (via PMC).4
-
Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. RSC Medicinal Chemistry (via PMC).6
Sources
- 1. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 2. Nucleophilicity and solvent effects on the kinetics of 4-(pyren-1-yl)thiazol-2-amine interaction with 4,6-dinitrobenzofuroxan - Arabian Journal of Chemistry [arabjchem.org]
- 3. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions - PMC [pmc.ncbi.nlm.nih.gov]
solving solubility issues of 2-methoxythiazole intermediates
Title: Technical Support Center: Troubleshooting 2-Methoxythiazole Solubility
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex physicochemical landscape of heterocyclic building blocks. 2-Methoxythiazole intermediates present unique solubility challenges during both chemical synthesis and biological assay formulation. While the unsubstituted thiazole core is highly soluble in polar solvents due to its hydrogen-bonding capabilities[1], the addition of a 2-methoxy group introduces significant lipophilicity and alters the electronic distribution of the ring. This often results in high crystallinity, poor aqueous solubility, and the notorious "precipitation upon dilution" phenomenon[2].
This guide provides a self-validating framework to diagnose, troubleshoot, and resolve these solubility bottlenecks.
Workflow Visualization
Decision matrix for troubleshooting 2-methoxythiazole solubility issues across different phases.
Troubleshooting Guides
Issue 1: My 2-methoxythiazole intermediate precipitates when diluted from a DMSO stock into aqueous cell culture media. Question: I dissolved my compound perfectly in 100% DMSO, but upon adding it to the aqueous assay buffer, it immediately crashes out, forming a cloudy suspension. How can I prevent this? Answer (Causality & Solution): This is the classic "precipitation upon dilution" effect. While your 2-methoxythiazole derivative is highly soluble in a strong, aprotic organic solvent like DMSO, the sudden introduction of water dramatically increases the dielectric constant of the medium. The hydrophobic methoxy group and the aromatic thiazole ring cannot form favorable thermodynamic interactions with water, causing the molecules to self-associate and precipitate[2]. To resolve this, you must step down the dielectric constant gradually using the Serial Co-Solvent Dilution protocol detailed in the methodology section below.
Issue 2: The intermediate is completely insoluble in standard organic solvents during nucleophilic substitution reactions. Question: I am trying to react 2-methoxythiazole with an electrophile, but it will not dissolve in standard solvents like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature. Answer (Causality & Solution): The planar nature of the thiazole ring can lead to strong intermolecular π-π stacking, resulting in a highly stable crystal lattice that resists dissolution in moderately polar solvents[3]. Furthermore, the kinetics of reactions involving methoxythiazoles are highly solvent-dependent. Solution: Switch to a highly polar aprotic solvent with a strong dipole moment, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Research indicates that using DMSO significantly enhances both the dissolution and the reaction kinetics of thiazole derivatives during methoxide substitutions or similar nucleophilic attacks[4]. If the reaction must be kept anhydrous, gentle heating (40–50 °C) combined with sonication will provide the energy necessary to disrupt the crystal lattice.
Issue 3: Inconsistent biological assay results due to pH fluctuations. Question: My assay results are highly variable day-to-day. I suspect the solubility of my 2-methoxythiazole compound is fluctuating. Answer (Causality & Solution): The solubility of thiazole derivatives is profoundly pH-dependent[2]. The nitrogen atom in the thiazole ring is weakly basic. While the electron-donating methoxy group at the 2-position slightly increases electron density on the ring, it still requires specific acidic conditions to become fully protonated[1]. If your compound has other ionizable groups appended to the thiazole core, minor variations in your buffer's pH will shift the ionization state, drastically altering solubility[5]. Solution: Always measure and adjust the final pH of your buffer after adding the compound. If the compound remains insoluble at physiological pH (7.4), consider synthesizing a salt form (e.g., hydrochloride or mesylate) if a basic amine is present elsewhere on the molecule.
Quantitative Data: Formulation Strategies
To provide a clear benchmark, the following table summarizes the expected solubility improvements when applying various formulation strategies to highly lipophilic thiazole intermediates.
| Formulation Strategy | Baseline Aqueous Sol. (µg/mL) | Enhanced Sol. (µg/mL) | Fold Increase | Primary Mechanism of Action |
| 10% DMSO / 5% Tween-80 | < 5.0 | ~ 45.0 | 9x | Micellar solubilization and reduction of the bulk solvent dielectric constant. |
| pH Adjustment (pH 2.0) | < 5.0 | ~ 120.0 | 24x | Protonation of weakly basic nitrogen atoms, forming highly soluble ionized species[1]. |
| HP-β-Cyclodextrin (1:2 Molar Ratio) | < 5.0 | ~ 850.0 | 170x | Hydrophobic encapsulation of the methoxythiazole core into the cyclodextrin cavity[2]. |
Validated Experimental Protocols
Protocol 1: Serial Co-Solvent Dilution for Biological Assays When direct dilution causes precipitation, use this step-wise gradient approach to maintain solubility[2].
-
Primary Stock: Dissolve the 2-methoxythiazole intermediate in 100% DMSO to create a highly concentrated primary stock (e.g., 10 mM).
-
Intermediate Dilution: Create a secondary stock by diluting the primary stock 1:10 into a miscible co-solvent system (e.g., 50% DMSO / 50% PEG-400).
-
Aqueous Titration: Place the final aqueous assay buffer on a vortex mixer at medium speed. Slowly add the secondary stock dropwise to the buffer to reach the final assay concentration.
-
Validation: Analyze a 10 µL aliquot of the final solution under a light microscope at 40x magnification. The absence of visible micro-crystals confirms true dissolution rather than a micro-suspension.
Protocol 2: Cyclodextrin Inclusion Complex Formation When co-solvents fail, encapsulating the 2-methoxythiazole core within a cyclodextrin (CD) molecule is the most robust method for in vivo and in vitro aqueous formulation[2].
-
Preparation: Weigh out Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to achieve a 20% (w/v) solution in deionized water. Stir at 300 rpm until completely clear.
-
Addition: Slowly add the solid 2-methoxythiazole intermediate to the stirring CD solution. Aim for a 1:2 molar ratio (Drug:CD).
-
Equilibration: Seal the vial and stir continuously at 25 °C for 48–72 hours. Causality: The hydrophobic methoxythiazole slowly partitions into the lipophilic inner cavity of the CD, driven by the thermodynamic displacement of high-enthalpy water molecules.
-
Filtration: Filter the resulting suspension through a 0.45 µm PTFE syringe filter to remove any uncomplexed, precipitated drug[2].
-
Validation: Quantify the dissolved concentration of the filtrate using HPLC-UV against a known standard curve to confirm the final concentration.
Frequently Asked Questions (FAQs)
Q: How does the 2-methoxy group specifically alter the solubility compared to an unsubstituted thiazole? A: Unsubstituted thiazole is a liquid at room temperature and is highly miscible with water due to its ability to act as a hydrogen bond acceptor[1]. Adding a methoxy group at the 2-position increases the molecular weight, surface area, and lipophilicity (LogP). While the oxygen provides an additional hydrogen bond acceptor, the methyl group disrupts water networking, significantly reducing aqueous solubility and often rendering the intermediate a solid at room temperature.
Q: Are there specific structural modifications I can make to the intermediate to permanently improve solubility? A: If your synthetic route allows, consider incorporating polar, nitrogen-rich fragments (such as piperazine or morpholine) early in the synthesis. These modifications not only enhance aqueous solubility but also promote favorable hydrogen-bonding interactions with biological targets[5].
Q: Can I use continuous flow chemistry to bypass the poor solubility of these intermediates during scale-up? A: Yes. If the intermediate has poor solubility in your desired reaction solvent, operating under continuous flow allows you to use super-heated solvents (heating above their atmospheric boiling point under back-pressure). This drastically increases solubility and reaction kinetics, preventing reactor clogging that would typically occur in batch synthesis.
References
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Towards the rational design of novel drugs based on solubility, partitioning/distribution, biomimetic permeability and biological activity exemplified by 1,2,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor [pubs.sciepub.com]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Reactivity Guide: 2-Methoxy vs. 2-Methyl 5-Aminothiazoles
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Scope: Mechanistic causality, comparative reactivity profiling, and self-validating experimental methodologies.
Executive Summary & Mechanistic Causality
The 5-aminothiazole scaffold is a privileged structural motif in modern drug discovery, frequently utilized in the design of potent kinase inhibitors (such as CSF-1R antagonists)[1]. The thiazole core is a highly versatile 6π-electron heteroaromatic system. Computational π-electron density mapping dictates that electrophilic aromatic substitution (EAS) inherently favors the C-5 position, followed by C-4, whereas nucleophilic attack is directed toward C-2[2][3].
Because the C-5 position in these compounds is already occupied by a strongly electron-donating amino group (+M effect), subsequent electrophilic functionalization is strictly funneled to the adjacent C-4 position. However, the choice of substituent at the C-2 position—specifically methoxy vs. methyl —drastically perturbs the electronic landscape, altering both the nucleophilicity of C-4 and the overall oxidative stability of the fragile 5-amino core[4].
-
2-Methoxy-5-aminothiazole: The methoxy oxygen donates electron density through resonance (+M effect) while withdrawing inductively (-I). In this electron-rich system, the +M effect dominates, hyper-activating the C-4 position toward electrophiles. However, this drastically raises the energy of the Highest Occupied Molecular Orbital (HOMO), rendering the core highly susceptible to oxidative degradation. Synthesis typically relies on the nucleophilic aromatic substitution of 2-chloro-5-nitrothiazole with sodium methoxide, followed by careful reduction[5].
-
2-Methyl-5-aminothiazole: The methyl group donates electron density purely via hyperconjugation and weak inductive effects (+I). This provides a balanced electronic profile—sufficiently activating C-4 for functionalization without excessively destabilizing the ring against oxidants. This variant is typically assembled de novo via the Cook-Heilbron condensation of aminoacetonitrile and ethyl dithioacetate[1][2].
Electronic effects of 2-substituents on C-4 reactivity and oxidative stability in 5-aminothiazoles.
Comparative Reactivity Data
The following table synthesizes the quantitative and qualitative performance differences between the two scaffolds, providing a rational basis for selection in synthetic route design.
| Property | 2-Methoxy-5-aminothiazole | 2-Methyl-5-aminothiazole | Mechanistic Rationale |
| C-4 Nucleophilicity (EAS Rate) | Very High | Moderate | +M resonance (methoxy) vs. +I hyperconjugation (methyl) dictates electron density at C-4. |
| Oxidative Stability (Half-life) | Low (< 30 min) | Medium (> 120 min) | Methoxy raises HOMO energy, increasing susceptibility to single-electron transfer (SET) oxidation. |
| C-2 SNAr Susceptibility | Moderate | Negligible | Methoxy can act as a leaving group under harsh basic conditions; the C-C methyl bond is inert. |
| Primary Synthetic Route | SNAr of 2-halo-5-nitrothiazole & reduction | Cook-Heilbron condensation | Differential stability requires distinct assembly strategies to prevent premature degradation. |
Self-Validating Experimental Protocols
To objectively demonstrate these reactivity differences, the following protocols utilize self-validating systems (internal competition and orthogonal quenching) to eliminate batch-to-batch variability and ensure high-fidelity data.
Protocol A: Competitive C-4 Electrophilic Bromination (Kinetic Differentiation)
Causality: To unequivocally prove the superior +M activating effect of the methoxy group over the methyl group, a one-pot competitive bromination is utilized. By supplying a sub-stoichiometric amount of N-bromosuccinimide (NBS) to an equimolar mixture of both thiazoles, the reagent is kinetically forced to react with the most nucleophilic substrate.
-
Preparation: Dissolve 1.0 mmol of 2-methoxy-5-aminothiazole and 1.0 mmol of 2-methyl-5-aminothiazole in 10 mL of anhydrous DMF under an argon atmosphere.
-
Internal Standard: Add 0.5 mmol of 1,3,5-trimethoxybenzene as an internal quantitative NMR (qNMR) standard to track absolute mass balance.
-
Kinetic Control: Cool the reaction mixture to -78 °C. Rationale: Cryogenic conditions suppress over-bromination and oxidative side reactions, ensuring the reaction is strictly diffusion/kinetic-controlled.
-
Electrophile Addition: Dropwise add a solution of 0.9 mmol NBS in 2 mL DMF over 10 minutes.
-
Orthogonal Quench: Stir for exactly 5 minutes, then rapidly quench with 5 mL of saturated aqueous Na₂S₂O₃. Rationale: The thiosulfate instantly reduces any unreacted NBS, validating that the observed conversion reflects the exact 5-minute kinetic window.
-
Analysis: Extract with EtOAc, concentrate, and analyze via ¹H-NMR and LC-MS. Result: The 2-methoxy derivative exhibits >90% conversion to the 4-bromo product, while the 2-methyl derivative remains largely unreacted.
Competitive electrophilic bromination workflow demonstrating higher C-4 nucleophilicity of 2-methoxy.
Protocol B: Accelerated Oxidative Degradation Assay
Causality: 5-aminothiazoles are prone to oxidative ring-opening and dimerization[4]. To quantify the destabilizing effect of the electron-donating methoxy group, an accelerated stability assay using hydrogen peroxide is employed, utilizing enzymatic quenching to freeze the degradation state at specific time points.
-
Stock Preparation: Prepare 10 mM stock solutions of both 2-methoxy-5-aminothiazole and 2-methyl-5-aminothiazole in DMSO.
-
Matrix Setup: Dilute to 1 mM in a 1:1 mixture of MeCN and 100 mM ammonium bicarbonate buffer (pH 7.4).
-
Oxidation Initiation: Add H₂O₂ to a final concentration of 10 mM (10-fold excess) at 25 °C.
-
Enzymatic Quench: Aliquot 100 µL samples at 0, 15, 30, 60, and 120 minutes, quenching immediately with catalase (10 U/µL). Rationale: Catalase instantly disproportionates H₂O₂ into water and oxygen, halting oxidation without altering the pH or organic composition of the analytical sample.
-
Quantification: Analyze the remaining parent compound via UPLC-UV (254 nm). Result: The 2-methoxy derivative exhibits a significantly shorter half-life (
min) compared to the 2-methyl derivative ( min), directly correlating the raised HOMO level with oxidative lability.
References
-
Compounds were prepared via the routes shown in varying the - Online Inhibitor | ifg-1.com | 1[1]
-
5-Aminothiazoles Reveal a New Ligand-Binding Site on Prolyl Oligopeptidase Which is Important for Modulation of Its Protein–Protein Interaction-Derived Functions | acs.org | 4[4]
-
Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor | academia.edu | 5[5]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives | nih.gov | 2[2]
-
5-N-Arylaminothiazoles with pyridyl groups and their first-row transition metal complexes: synthesis, photophysical properties, and Zn sensing | rsc.org | 3[3]
Sources
- 1. ifg-1.com [ifg-1.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5- N -Arylaminothiazoles with pyridyl groups and their first-row transition metal complexes: synthesis, photophysical properties, and Zn sensing - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01694J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. (PDF) Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor [academia.edu]
A Researcher's Guide to the Crystallographic Landscape of 2-Aminothiazole Derivatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, the 2-aminothiazole scaffold is a cornerstone of modern medicinal chemistry. Its derivatives are integral to a wide array of pharmaceuticals, exhibiting diverse biological activities.[1][2][3] Understanding the three-dimensional structure of these molecules at an atomic level through single-crystal X-ray diffraction is paramount for rational drug design, enabling the fine-tuning of molecular interactions with biological targets.[4]
Comparative Crystallographic Data of 2-Aminothiazole Derivatives
The following table summarizes key crystallographic parameters for two derivatives of the 2-aminothiazole family. This data provides a quantitative basis for comparing how substitutions on the thiazole ring affect the crystal packing and molecular geometry.
| Compound | 2-Amino-5-methylthiazole | 2-Amino-5-ethoxycarbonyl-4-methylthiazol-3-ium chloride monohydrate |
| Chemical Formula | C4H6N2S | C7H11N2O2S+·Cl−·H2O |
| CCDC Number | 716582 | Not publicly available |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/c | Data not available |
| a (Å) | 5.643(3) | 10.637(2) |
| b (Å) | 14.283(7) | 7.4463(15) |
| c (Å) | 7.049(3) | 15.082(3) |
| α (°) | 90 | 90 |
| β (°) | 109.91(4) | 110.22(3) |
| γ (°) | 90 | 90 |
| Volume (ų) | 534.2(5) | 1121.0(4) |
| Z | 4 | 4 |
| Calculated Density (g/cm³) | 1.416 | Data not available |
| Reference |
Expert Insights: The comparison between a simple substituted 2-aminothiazole and a more complex thiazolium salt highlights the significant impact of substitution on the crystal lattice. The larger unit cell volume of the thiazolium derivative is expected due to the presence of the counter-ion and water molecule, which also introduce a network of hydrogen bonds influencing the overall crystal packing.
Experimental Protocol for Single-Crystal X-ray Diffraction of Novel 2-Aminothiazole Derivatives
The following protocol outlines a detailed, self-validating workflow for obtaining high-quality crystal structures of novel 2-aminothiazole derivatives. The causality behind each step is explained to provide a deeper understanding of the experimental design.
I. Synthesis and Purification
-
Synthesis: Synthesize the target 2-aminothiazole derivative using established methods, such as the Hantzsch thiazole synthesis.[2] This involves the reaction of an α-haloketone with a thiourea or thioamide. For 5-amino-2-methoxythiazole derivatives, appropriate starting materials would be required.
-
Purification: The purity of the compound is critical for successful crystallization. Utilize column chromatography, followed by recrystallization from a suitable solvent system to achieve high purity (>98%). The choice of solvent for recrystallization can be guided by trial and error with small amounts of the compound in various solvents of differing polarity.
II. Crystal Growth
-
Solvent Selection: The choice of solvent is paramount. A solvent in which the compound has moderate solubility is ideal. A screening of various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures with water) should be performed.
-
Slow Evaporation: This is the most common and often successful method.
-
Dissolve the purified compound in a suitable solvent or solvent mixture to create a near-saturated solution.
-
Transfer the solution to a clean vial.
-
Cover the vial with a cap that has a small pinhole or with parafilm punctured with a needle. This allows for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Causality: Slow evaporation allows the molecules to arrange themselves into a highly ordered crystal lattice, which is essential for obtaining high-quality diffraction data. Rapid evaporation often leads to the formation of amorphous solids or poorly crystalline material.
-
-
Vapor Diffusion: This technique is useful when only small amounts of the compound are available.
-
Dissolve the compound in a small amount of a "good" solvent (in which it is readily soluble).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed jar containing a "poor" solvent (in which the compound is insoluble, but the "good" solvent is miscible).
-
Causality: The vapor of the "poor" solvent slowly diffuses into the "good" solvent, gradually reducing the solubility of the compound and inducing crystallization.
-
III. Data Collection and Structure Refinement
-
Crystal Mounting: Carefully select a single crystal of suitable size (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible cracks. Mount the crystal on a goniometer head using a cryoprotectant if data is to be collected at low temperatures.
-
X-ray Diffraction: Collect diffraction data using a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure.
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Refine the model against the experimental data to improve the atomic positions, and thermal parameters, and to locate hydrogen atoms.
-
Trustworthiness: The quality of the final structure is assessed by parameters such as the R-factor (agreement factor), which should ideally be below 5% for a well-refined small molecule structure. The final structure should be validated using software like checkCIF.
-
Visualizing the Workflow and Structural Relationships
The following diagrams illustrate the experimental workflow for obtaining crystal structure data and a conceptual representation of the structural relationship between the 2-aminothiazole core and its derivatives.
Caption: Conceptual relationship of the core 2-aminothiazole structure to its various derivatives.
References
-
Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. (n.d.). Retrieved from [Link]
-
Synthesis of novel 2-amino thiazole derivatives. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Analytical Sciences, 25(2), 257-267. Retrieved from [Link]
-
Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. (2023). Molecules, 28(5), 2307. Retrieved from [Link]
-
2-Amino-5-methylthiazole. PubChem. (n.d.). Retrieved from [Link]
-
2-Amino-5-ethoxycarbonyl-4-methylthiazol-3-ium chloride monohydrate. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(7), o1753. Retrieved from [Link]
Sources
UV-Vis Absorption Maxima of 2-Methoxythiazole Chromophores: A Comprehensive Comparison Guide
Executive Summary & Photophysical Context
In the development of advanced fluorophores, fluorescent probes, and nonlinear optical materials, the thiazole ring serves as a highly versatile heterocyclic building block. Specifically, 2-methoxythiazole (C₄H₅NOS) provides a unique electronic environment; the methoxy group acts as a weak electron donor via resonance, while the thiazole nitrogen functions as an electron acceptor.
While unsubstituted 2-methoxythiazole absorbs strictly in the deep ultraviolet (UV) region, incorporating this core into extended
Mechanistic Principles of Thiazole Chromophore Tuning
To understand the experimental data, we must first establish the causality behind the absorption shifts (bathochromic or hypsochromic) in these molecules:
-
Base Electronic Transitions: Unsubstituted 2-methoxythiazole exhibits a relatively large HOMO-LUMO gap. Its primary absorption bands arise from
and transitions, resulting in a of approximately 235–240 nm in polar solvents like water and ethanol[1]. -
Intramolecular Charge Transfer (ICT): When 2-methoxythiazole is coupled with a strong electron donor (e.g., a carbazole moiety), the molecule forms a Donor-Acceptor (D-A) system. Upon photoexcitation, electron density shifts from the donor to the thiazole acceptor. This ICT state significantly lowers the energy required for the transition, pushing the absorption into the near-UV or visible region (~360 nm)[2].
-
Extended Polymethine Bridging: In dyes like Thiazole Orange (TO), the thiazole core is linked to a quinoline ring via a methine bridge. This extended
-conjugation delocalizes the electrons across a larger spatial area, drastically reducing the HOMO-LUMO gap and shifting thengcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted"> to ~502 nm. -
Dipolar NIR Extension: By constructing complex D-D'-A'-A dipolar chromophores where thiazole acts as an auxiliary acceptor, the absorption can be tuned deep into the near-infrared (NIR) region (>700 nm), making them suitable for two-photon absorption (2PA) applications in telecommunications and deep-tissue imaging[3].
Comparative Performance Data
The following table summarizes the quantitative UV-Vis absorption data of 2-methoxythiazole derivatives compared to industry-standard alternative chromophores.
| Chromophore Class / Compound | Core Structure | Molar Absorptivity ( | Solvent | Primary Application | |
| 2-Methoxythiazole (Base) | Thiazole | 235 - 240 | ~4,700 | Ethanol / H₂O | Synthetic building block[1] |
| Carbazole-Thiazole Dyes | D-A System | 363 - 366 | 24,100 - 27,500 | Chloroform | Organic fluorescent markers[2] |
| Thiazole Orange (TO) | Cyanine-type | 502 - 509 | 58,500 - 70,000 | Methanol | Fluorogenic DNA/RNA stains[4] |
| Halogenated TO Analogues | Cyanine-type | 519 | ~92,000 | Methanol | High-affinity nucleic acid probes[5] |
| Dipolar Thiazole NIR Dyes | D-D'-A'-A | 718 - 751 | >50,000 | THF / CH₂Cl₂ | Two-photon absorption (2PA)[3] |
| Alternative: Coumarin 343 | Benzopyrone | ~440 | ~40,000 | Ethanol | Blue/Green fluorescence imaging |
| Alternative: Cyanine 5 (Cy5) | Polymethine | ~646 | ~250,000 | PBS Buffer | Deep-red biological labeling |
Data Interpretation: While conventional cyanines (like Cy5) offer superior molar absorptivity, thiazole-based chromophores offer unparalleled structural tunability. The ability to shift from 235 nm to 750 nm simply by modifying the substituents attached to the 2-methoxythiazole core makes it a superior scaffold for custom probe design.
Standardized Experimental Protocol for UV-Vis Validation
To ensure trustworthiness and reproducibility, the following protocol describes a self-validating workflow for determining the molar absorptivity and
Step 1: Instrument Calibration & Baseline Correction
-
Turn on the dual-beam UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for 30 minutes.
-
Fill two matched quartz cuvettes (1 cm path length) with spectroscopic-grade solvent (e.g., Methanol).
-
Place them in the reference and sample paths. Run a baseline scan from 200 nm to 800 nm to correct for solvent scattering and cuvette absorbance.
Step 2: Gravimetric Stock Preparation
-
Accurately weigh 1.0 - 2.0 mg of the purified thiazole chromophore using a microbalance (precision
mg). -
Dissolve the compound in 10.0 mL of the chosen solvent to create a concentrated stock solution. Sonicate for 5 minutes to ensure complete dissolution.
Step 3: Serial Dilution & Spectral Acquisition
-
Prepare a minimum of five distinct concentrations via serial dilution (e.g.,
M to M). -
Causality Note: The concentrations must be chosen so that the maximum absorbance (
) falls strictly between 0.1 and 1.0. Absorbance values above 1.0 suffer from detector non-linearity and potential inner-filter effects (self-quenching/aggregation). -
Scan each dilution from 200 nm to 800 nm. Record the exact wavelength of the highest peak (
).
Step 4: Self-Validating Data Analysis (Beer-Lambert Law)
-
Extract the absorbance values at the identified
for all five concentrations. -
Plot Absorbance (
-axis) versus Concentration ( -axis). -
Perform a linear regression. The system is self-validating if the correlation coefficient (
) is . If , the protocol has failed (likely due to aggregation or weighing errors) and must be repeated. -
The slope of this linear regression directly equals the Molar Extinction Coefficient (
) in (assuming a 1 cm path length).
Visualizing Chromophore Tuning Pathways
Structural tuning pathways of 2-methoxythiazole chromophores and resulting absorption shifts.
References
-
Thiazole and its derivatives - Internet Archive (Chemistry Collections). Available at:[Link]
-
Synthesis of Carbazole–Thiazole Dyes via One-Pot Tricomponent Reaction: Exploring Photophysical Properties - MDPI. Available at:[Link]
-
Halogen-containing thiazole orange analogues – new fluorogenic DNA stains - Beilstein Journal of Organic Chemistry. Available at:[Link]
-
Database of Absorption and Fluorescence Spectra: Thiazole Orange - PhotochemCAD. Available at:[Link]
-
Two-Photon Absorption at Telecommunications Wavelengths in a Dipolar Chromophore with a Pyrrole Auxiliary Donor and Thiazole Auxiliary Acceptor - Journal of the American Chemical Society. Available at:[Link]
Sources
- 1. Full text of "Thiazole and its derivatives" [archive.org]
- 2. Synthesis of Carbazole–Thiazole Dyes via One-Pot Tricomponent Reaction: Exploring Photophysical Properties, Tyrosinase Inhibition, and Molecular Docking | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PhotochemCAD | Thiazole Orange [photochemcad.com]
- 5. BJOC - Halogen-containing thiazole orange analogues – new fluorogenic DNA stains [beilstein-journals.org]
Part 1: The Causality of Method Selection: Comparing Modalities
Validating 5-Amino-2-methoxythiazole Purity: A Comparative Guide to LC-MS vs. Traditional Modalities
Executive Summary & The Analytical Challenge 5-Amino-2-methoxythiazole (also known as 2-methoxythiazol-5-amine, CAS: 1314355-65-1) is a critical heterocyclic building block utilized in the synthesis of advanced pharmaceutical active ingredients[1]. With a molecular weight of 130.17 g/mol and a formula of C4H6N2OS, this compound presents unique analytical challenges[1]. The presence of both an electron-donating methoxy group and a primary amine on the thiazole ring makes the molecule highly polar, basic, and susceptible to oxidation or isomeric scrambling during synthesis.
Validating its purity is not merely a regulatory checkbox; it is a chemical necessity. Failing to identify trace impurities—such as regioisomers (e.g., 5-methoxythiazol-2-amine) or oxidation degradants—can ruin downstream synthetic yields and compromise the final Active Pharmaceutical Ingredient (API). This guide objectively compares analytical modalities for validating the purity of 5-amino-2-methoxythiazole and provides a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) protocol grounded in the latest[2][3].
When selecting an analytical technique for a polar, basic small molecule, the physicochemical properties must dictate the modality. Traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) often lacks the specificity to differentiate co-eluting regioisomers because their chromophores are nearly identical. Gas Chromatography-Mass Spectrometry (GC-MS) is fundamentally flawed for this specific analyte: primary aminothiazoles are highly prone to thermal degradation and oxidation in the heated GC inlet, necessitating complex derivatization steps that introduce quantitative variability.
LC-MS, specifically utilizing Electrospray Ionization in positive mode (ESI+), emerges as the gold standard. The basicity of the amine group allows for highly efficient protonation in acidic mobile phases, yielding exceptional sensitivity without the thermal degradation risks inherent to GC-MS.
Table 1: Quantitative Comparison of Analytical Modalities for 5-Amino-2-methoxythiazole
| Analytical Modality | Typical Sensitivity (LOD) | Specificity for Isomers | Thermal Degradation Risk | Suitability for Aminothiazoles |
| LC-MS (ESI+) | 1 - 10 ng/mL | High (via RT and MS/MS fragmentation) | Low (Ambient/Low Temp) | Optimal |
| GC-MS | 50 - 100 ng/mL | Moderate (Requires derivatization) | High (Inlet oxidation/cleavage) | Suboptimal |
| HPLC-UV | 100 - 500 ng/mL | Moderate (High risk of co-elution) | Low | Acceptable for main assay |
| NMR (1H/13C) | > 1 µg/mL | Very High (Distinct chemical shifts) | Low | Poor for trace impurities |
Part 2: LC-MS Protocol: A Self-Validating System
To ensure trustworthiness, the following LC-MS protocol is designed as a self-validating system. By incorporating System Suitability Testing (SST) and spike-recovery matrices, the method continuously verifies its own accuracy, precision, and robustness, aligning directly with the lifecycle management principles outlined in [4][5].
Step-by-Step Methodology
1. Sample Preparation & Matrix Control
-
Causality: 5-amino-2-methoxythiazole is polar. Using a highly organic diluent can cause peak distortion (the "solvent effect") upon injection into a highly aqueous initial mobile phase.
-
Diluent: 90:10 Water:Acetonitrile (v/v).
-
Standard Preparation: Prepare a primary stock of 5-amino-2-methoxythiazole reference standard at 1 mg/mL. Dilute to a working concentration of 10 µg/mL.
-
Self-Validation (Spike Recovery): To validate the Limit of Quantitation (LOQ) and accuracy, spike known quantities of expected impurities at 0.1%, 0.5%, and 1.0% relative to the target API concentration[2][5].
2. Chromatographic Separation
-
Causality: A C18 stationary phase provides the necessary hydrophobic retention, while 0.1% Formic Acid (FA) ensures the amine remains fully protonated. This prevents secondary interactions with residual silanols on the column that cause severe peak tailing.
-
Column: C18, 2.1 x 100 mm, 1.7 µm (Sub-2-micron for UHPLC resolution).
-
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.
-
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B hold for 1 min, ramp to 60% B over 7 mins, ramp to 95% B over 2 mins, hold for 2 mins, re-equilibrate at 5% B.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
3. Mass Spectrometry Parameters (ESI+)
-
Causality: The target molecule readily accepts a proton to form a stable [M+H]+ ion at m/z 131.02.
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 350°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification; Full Scan (m/z 50-500) for unknown impurity profiling.
Caption: LC-MS purity validation workflow compliant with ICH Q2(R2) guidelines.
Part 3: Data Interpretation & Impurity Profiling
The true power of LC-MS in this context lies in its ability to decouple co-eluting signals and identify the structural nature of impurities. When analyzing 5-amino-2-methoxythiazole, analysts must monitor for two primary classes of impurities:
-
Oxidation Products (m/z 147.02): The sulfur atom in the thiazole ring or the primary amine can undergo oxidation (forming an S-oxide or N-oxide). This adds exactly 16 Da to the mass. By extracting the m/z 147.02 ion to create an Extracted Ion Chromatogram (EIC), analysts can quantify this degradant even if it perfectly co-elutes with the API in the UV trace.
-
Isomeric Impurities (m/z 131.02): Regioisomers formed during synthesis will have the exact same mass. Here, the causality relies entirely on the chromatographic gradient. The isomers will exhibit different dipole moments and hydrophobicities, resulting in distinct retention times (RT).
Caption: Logic pathway for differentiating isomeric impurities and degradants via LC-MS.
By integrating these targeted mass extractions with self-validating spike recoveries, the analytical procedure ensures high trustworthiness and rigorous compliance with modern pharmaceutical quality standards.
References
-
European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA/CHMP/ICH/82072/2006. Available at:[Link]
-
IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs. Available at:[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. intuitionlabs.ai [intuitionlabs.ai]
Safety Operating Guide
Proper Disposal Procedures for 5-Amino-2-(methoxy)thiazole
Part 1: Executive Summary & Immediate Action Card
For immediate operational use in laboratory settings.
Core Directive: 5-Amino-2-(methoxy)thiazole is a functionalized heterocyclic amine.[1] Due to the presence of sulfur and nitrogen in the ring, thermal decomposition releases toxic oxides (SOx, NOx). Do not dispose of via sink drains or municipal waste. The primary disposal route is high-temperature incineration with off-gas scrubbing.[1]
| Parameter | Critical Action |
| Primary Hazard | Irritant (Skin/Eye/Respiratory); Potential Aquatic Toxin.[1] |
| Waste Stream | Solid Hazardous Waste (if pure) or Organic Solvent Waste (if dissolved). |
| Incompatibility | Strong Oxidizers (e.g., Peroxides, Nitric Acid), Strong Acids, Acid Chlorides. |
| Spill Response | Isolate area.[2][3] Dampen solids with ethanol/water to prevent dust. Scoop into sealed container. |
| Disposal Method | Incineration at an approved facility equipped with scrubbers for sulfur/nitrogen oxides. |
Part 2: Chemical Profile & Hazard Assessment
Scientific justification for disposal protocols.
To ensure safe handling, one must understand the chemical behavior of the compound. While specific data for the 5-amino-2-methoxy isomer is limited, its behavior is modeled on the well-characterized aminothiazole class.[1]
2.1 Physical & Chemical Properties (Class-Based)
-
Appearance: Typically off-white to pale yellow solid/powder.
-
Solubility: Moderate solubility in polar organic solvents (DMSO, Methanol, Ethyl Acetate); low to moderate water solubility.
-
Reactivity: The amino group (
) is nucleophilic and susceptible to oxidation.[1] The thiazole ring is generally stable but can decompose under strong acidic/oxidative stress.
2.2 Hazard Classification (GHS Standards)
Based on structural analogs (e.g., 2-aminothiazole, CAS 96-50-4):
-
H315/H319: Causes skin and serious eye irritation.[7]
-
H335: May cause respiratory irritation.[7]
-
H410: Very toxic to aquatic life with long-lasting effects (Critical for disposal—strictly prohibits drain disposal).[1]
Part 3: Step-by-Step Disposal Protocols
3.1 Pre-Disposal Segregation
Proper segregation prevents dangerous side reactions in the waste container.
Compatibility Matrix:
-
DO NOT MIX WITH: Nitric acid, perchloric acid, concentrated sulfuric acid, or peroxides. The reaction with strong oxidizers can be exothermic and generate toxic gases.
-
SAFE TO MIX WITH: Non-halogenated organic solvents (Methanol, Ethanol, Acetone) or Halogenated solvents (Dichloromethane), provided they are designated for the same incineration stream.
3.2 Protocol A: Solid Waste (Pure Substance)
Use this for expired reagents, weighing boat residues, or pure synthesis products.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.[1]
-
Labeling: Affix a hazardous waste tag.
-
Transfer: Transfer solid waste carefully to avoid dust generation. If dust is visible, work inside a fume hood.[7]
-
Storage: Store in a Satellite Accumulation Area (SAA) away from oxidizers until pickup.
3.3 Protocol B: Liquid Waste (Solutions/Mother Liquors)
Use this for reaction mixtures or HPLC effluents.[1]
-
Characterization: Determine the primary solvent.
-
Scenario 1 (Organic Solvents): If dissolved in Methanol/DCM/Ethyl Acetate, segregate into the appropriate "Organic Waste" container (Halogenated vs. Non-Halogenated).
-
Scenario 2 (Aqueous Buffers): If the compound is in an aqueous solution (e.g., reverse phase HPLC waste), it cannot be poured down the drain due to aquatic toxicity. Collect in "Aqueous Hazardous Waste" carboys.
-
-
pH Check: Ensure the waste solution is neutral (pH 6-8). If the solution contains acids/bases from the reaction, neutralize cautiously before adding to the main waste carboy to prevent heat generation.
3.4 Protocol C: Contaminated Debris
Use this for gloves, paper towels, and weighing boats.
-
Collection: Place all solid debris contaminated with the substance into a clear, 6-mil polyethylene bag.
-
Sealing: Goose-neck seal the bag (twist and tape).
-
Secondary Containment: Place the sealed bag into a secondary solid waste container (fiber drum or pail) designated for "Chemically Contaminated Debris."
Part 4: Visualizations & Workflows
4.1 Waste Segregation Logic
This diagram guides the researcher in choosing the correct waste stream based on the state of the material.
Figure 1: Decision logic for segregating 5-Amino-2-(methoxy)thiazole waste streams to ensure regulatory compliance.[1]
4.2 Spill Response Decision Tree
Immediate actions to take in the event of an accidental release.
Figure 2: Emergency response workflow for solid and liquid spills.
Part 5: Regulatory & Compliance Data[5]
-
RCRA Classification (USA): While 5-Amino-2-(methoxy)thiazole is not explicitly listed on the P-list or U-list, it must be characterized by the generator.[1] Due to its toxicity and flammability (if in solvent), it often defaults to D001 (Ignitable) or Characteristic Toxic waste depending on the mixture.
-
European Waste Catalogue (EWC): Typically classified under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).
-
Disposal Facility Requirements: The receiving facility must use an incinerator with a secondary combustion chamber and a scrubber system to neutralize Sulfur Dioxide (
) and Nitrogen Oxides ( ) generated during thermal destruction.
Part 6: References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2155, 2-Aminothiazole (Structural Analog). Retrieved from [Link][1]
Sources
- 1. O-1,3-Benzothiazol-2-yl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanethioate | C13H10N4O2S3 | CID 46738096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-AMINOTHIAZOLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. 2-Amino-5-methylthiazole | 7305-71-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. echemi.com [echemi.com]
- 7. pfaltzandbauer.com [pfaltzandbauer.com]
- 8. 1314355-65-1|5-Amino-2-(methoxy)thiazole|BLD Pharm [bldpharm.com]
Personal Protective Equipment & Handling Guide: 5-Amino-2-(methoxy)thiazole
CAS Number: 1314355-65-1 Chemical Formula: C₄H₆N₂OS Molecular Weight: 130.17 g/mol Synonyms: 2-Methoxy-1,3-thiazol-5-amine; 5-Amino-2-methoxythiazole
Part 1: Executive Safety Directive
Status: High Caution Required Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation, Respiratory Sensitization (Suspected).
As a Senior Application Scientist, I must emphasize that while specific toxicological data for 5-Amino-2-(methoxy)thiazole is limited in public literature, its structural homology to 2-aminothiazole (a known thyroid inhibitor and acute toxin) necessitates a Level 2 Biosafety / Chemical Hazard approach. Do not treat this merely as a benign building block. The presence of the exocyclic amino group at position 5, combined with the electron-donating methoxy group, increases its nucleophilicity, potentially enhancing its biological reactivity and skin absorption rates compared to unsubstituted thiazoles.
Core Operational Rule: Handle strictly as a hazardous solid capable of generating toxic dust. All manipulations prior to dissolution must occur within a certified chemical fume hood or powder containment enclosure.
Part 2: Physicochemical Profile & Hazard Analysis
Understanding the "why" behind the safety protocols is critical for compliance.
| Property | Characteristic | Safety Implication |
| Physical State | Solid (Powder/Crystalline) | High risk of inhalation exposure during weighing. Static charge may disperse particles. |
| Reactivity | Nucleophilic Amine | Oxidation Sensitive: Store under inert gas (Argon/Nitrogen) to prevent degradation into toxic azo/nitroso byproducts. |
| Solubility | Soluble in DMSO, Methanol | Once dissolved, skin permeation risks increase significantly. The solvent acts as a carrier vehicle. |
| Structural Analog | 2-Aminothiazole | Read-Across Toxicity: Treat as a potential thyroid toxicant and skin sensitizer. |
Part 3: Personal Protective Equipment (PPE) Matrix
This matrix is designed to be self-validating: if you cannot meet the PPE requirement, the experimental step must not proceed.
Hand Protection Strategy
Rationale: Thiazole amines can permeate standard latex rapidly. The methoxy group increases lipophilicity, potentially accelerating breakthrough.
-
Primary Layer (Inner): Nitrile (0.11 mm minimum). Acts as a perspiration barrier and secondary defense.
-
Secondary Layer (Outer):
-
For Solid Handling: Nitrile (0.11 mm) - Double Gloving is Mandatory.
-
For Solution Handling (DMSO/DCM):Silver Shield™ (Laminate) or High-Grade Butyl Rubber. Standard nitrile degrades rapidly in chlorinated solvents or DMSO, exposing the skin to the dissolved amine.
-
Respiratory & Body Protection[1][2][3][4][5][6]
| Zone of Operation | Respiratory Standard | Body Covering |
| Fume Hood (Sash < 18") | None required if airflow > 100 fpm. | Lab coat (Cotton/Poly blend), Safety Glasses with Side Shields. |
| Open Bench (Prohibited) | N95 or P100 Respirator (Emergency only). | Tyvek® Sleeves or Disposable Gown. |
| Spill Cleanup | Full-Face Respirator with OV/P100 Cartridges. | Tyvek® Coverall, Nitrile + Laminate Gloves. |
PPE Decision Logic Diagram
Figure 1: Decision logic for selecting appropriate PPE based on the physical state and solvent environment of 5-Amino-2-(methoxy)thiazole.
Part 4: Operational Workflow (Step-by-Step)
Phase 1: Storage & Retrieval
-
Environment: Store at 2–8°C (Refrigerated).
-
Atmosphere: The container must be purged with Argon or Nitrogen after every use. Aminothiazoles oxidize, turning dark brown/black; if the solid is black, purity is compromised.
-
Acclimatization: Allow the vial to warm to room temperature before opening to prevent condensation, which accelerates hydrolysis/degradation.
Phase 2: Weighing (Critical Control Point)
-
Location: Inside a chemical fume hood or a dedicated powder weighing station.
-
Technique:
-
Place a tared vial inside the hood.
-
Use an antistatic gun (if available) to neutralize static on the spatula.
-
Transfer solid gently. Do not dump.
-
Wipe the threads of the stock bottle with a Kimwipe dampened in methanol before recapping to ensure a tight seal. Dispose of the Kimwipe as solid hazardous waste immediately.
-
Phase 3: Reaction Setup
-
Dissolution: Add solvent to the solid, not solid to the solvent, to minimize splash risk.
-
Inertion: Run reactions under an inert atmosphere. The methoxy-amino moiety is electron-rich and susceptible to oxidative side-reactions.
Phase 4: Waste Management
-
Liquids: Collect in "Basic Organic Waste" (if pH > 7) or "General Organic Waste" containers. Do not mix with strong oxidizers (e.g., nitric acid waste) as this may cause exothermic decomposition.
-
Solids: Contaminated gloves, paper towels, and weighing boats must be double-bagged and disposed of as Hazardous Solid Waste .
-
Destruction: High-temperature incineration is the only validated method for complete destruction of the thiazole ring.
Part 5: Emergency Response Protocols
Scenario A: Skin Contact (Solid or Liquid)
-
Immediate Action: Drench area with water for 15 minutes.[1][2]
-
Decontamination: Use mild soap (surfactant) to lift the lipophilic compound. Do not use alcohol/ethanol, as this may increase skin absorption.
-
Medical: Seek evaluation if redness or irritation persists. Mention "Aminothiazole derivative exposure."
Scenario B: Spillage (Powder)
-
Evacuate: Clear the immediate area of personnel.
-
PPE Up: Don N95/P100 respirator and double gloves.
-
Contain: Cover spill with wet paper towels (water or PEG-400) to prevent dust generation.
-
Clean: Scoop up damp material. Wipe surface with 10% bleach solution (oxidizes the amine), followed by water.
Part 6: Scientific Rationale & Mechanism
The handling of 5-Amino-2-(methoxy)thiazole is dictated by the reactivity of the 2-aminothiazole scaffold.
-
Metabolic Activation: Thiazole amines can be metabolically activated by cytochrome P450 enzymes to form reactive intermediates (sulfoxides/epoxides) that bind to macromolecules. This is the basis for the "Avoid Inhalation" directive.
-
Sensitization: The haptenization hypothesis suggests that reactive amines can bind to skin proteins, triggering an immune response (allergic contact dermatitis). This validates the requirement for double gloving and sleeve protection .
Handling Workflow Diagram
Figure 2: Sequential workflow for handling 5-Amino-2-(methoxy)thiazole to minimize exposure and degradation.
References
-
PubChem. (n.d.). Compound Summary: 2-Methoxy-1,3-thiazol-5-amine. National Library of Medicine. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
